Filgotinib Maleate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2020 and is indicated for rheumatoid arthritis.
Properties
CAS No. |
1802998-75-9 |
|---|---|
Molecular Formula |
C25H27N5O7S |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BFENHEAPFWQJFL-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth analysis of Filgotinib Maleate's JAK1 selectivity over JAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Janus kinase (JAK) 1 selectivity of Filgotinib Maleate over JAK2, a critical attribute for its therapeutic efficacy and safety profile in the treatment of inflammatory diseases. Filgotinib, a second-generation JAK inhibitor, has demonstrated a preferential inhibition of JAK1-mediated signaling pathways.[1] This selectivity is thought to contribute to its favorable risk-benefit profile by minimizing the inhibition of JAK2-dependent pathways, which are crucial for hematopoiesis.[2][3]
Quantitative Analysis of JAK Inhibition
The selectivity of Filgotinib for JAK1 over other JAK family members has been quantified in various preclinical assays. The half-maximal inhibitory concentration (IC50) values from both biochemical and cellular assays consistently demonstrate this preference.
Biochemical Assay Data
In enzymatic assays using isolated kinases, Filgotinib shows a high affinity for JAK1. The IC50 values highlight a clear, albeit modest, selectivity for JAK1 over JAK2 in a purified, cell-free environment.
| Kinase | Filgotinib IC50 (nM) | Reference |
| JAK1 | 10 | [4][5] |
| JAK2 | 28 | [4][5] |
| JAK3 | 810 | [4][5] |
| TYK2 | 116 | [4][5] |
Cellular and Whole Blood Assay Data
Cell-based assays, which provide a more physiologically relevant context, reveal a more pronounced selectivity of Filgotinib for JAK1 over JAK2. In human whole blood assays, this selectivity is approximately 30-fold.[6][7][8] This enhanced selectivity in a cellular context is a key characteristic of Filgotinib.[5]
| Assay Type | JAK1 IC50 (µM) | JAK2 IC50 (µM) | Selectivity (JAK2/JAK1) | Reference |
| Cellular/Whole Blood Assay | 0.629 | 17.5 | ~28 | [6] |
Filgotinib is metabolized to a primary active metabolite, GS-829845, which also exhibits a preferential JAK1 inhibition profile, although it is about 10-fold less potent than the parent compound.[3][9] However, due to its significantly higher systemic exposure (approximately 16- to 20-fold), this metabolite contributes substantially to the overall pharmacodynamic effect.[9]
The Biological Context: JAK-STAT Signaling Pathways
The differential roles of JAK1 and JAK2 in cytokine signaling provide the rationale for developing JAK1-selective inhibitors. JAK1 is a critical mediator for a broad range of pro-inflammatory cytokines, whereas JAK2 plays a more prominent role in signaling for hematopoietic growth factors.[10]
Caption: Generalized JAK-STAT Signaling Pathway.
The diagram above illustrates the general mechanism of the JAK-STAT pathway. Cytokine binding to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression. Filgotinib exerts its effect by selectively inhibiting JAK1.
Experimental Methodologies
The determination of Filgotinib's JAK1 selectivity relies on robust and well-defined experimental protocols.
In Vitro Kinase Inhibition Assays
These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol Outline:
-
Reagents: Purified, recombinant JAK1, JAK2, JAK3, and TYK2 enzymes; a generic peptide substrate; and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Procedure: The kinase, substrate, and varying concentrations of Filgotinib are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate.
-
Analysis: The percentage of inhibition at each Filgotinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays: STAT Phosphorylation in Whole Blood
Cellular assays provide a more complex biological system to evaluate inhibitor selectivity by measuring the downstream effects of JAK inhibition. A common method involves stimulating whole blood with specific cytokines and measuring the phosphorylation of STAT proteins using flow cytometry.[11][12]
Caption: Workflow for a Cellular STAT Phosphorylation Assay.
Protocol Outline:
-
Sample Collection and Preparation: Freshly drawn human whole blood is collected. Aliquots of blood are pre-incubated with a range of Filgotinib concentrations.
-
Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example, Interleukin-6 (IL-6) is used to activate the JAK1/JAK2 pathway, leading to the phosphorylation of STAT1 and STAT3.[3][11]
-
Cell Processing: Following stimulation, red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow intracellular staining.
-
Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1). The level of STAT phosphorylation in specific immune cell populations (e.g., CD4+ T cells or monocytes) is then quantified using flow cytometry.[9][12]
-
Data Analysis: The inhibition of STAT phosphorylation at different Filgotinib concentrations is used to calculate the IC50 value in a cellular context.
Conclusion
The preferential inhibition of JAK1 over JAK2 by this compound is a cornerstone of its pharmacological profile. This selectivity, robustly demonstrated through both biochemical and cellular assays, provides a mechanistic rationale for its efficacy in treating inflammatory conditions while potentially mitigating adverse effects associated with the inhibition of JAK2-dependent hematopoietic signaling. The detailed experimental protocols outlined herein form the basis for the continued investigation and characterization of JAK inhibitor selectivity, a critical aspect of drug development in this therapeutic class.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Potential Mechanisms Underlying the Safety Observations of Filgotinib in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of Filgotinib, a Selective JAK‐1 Inhibitor, After Short‐Term Treatment of Rheumatoid Arthritis: Results of Two Randomized Phase IIa Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective JAK1 Inhibitor Filgotinib Maleate: A Deep Dive into its Modulation of the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Filgotinib Maleate, a selective Janus kinase 1 (JAK1) inhibitor, with a specific focus on its interaction with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a critical mediator of cytokine signaling involved in inflammatory and autoimmune diseases.[1][2][3] Filgotinib's therapeutic efficacy stems from its preferential inhibition of JAK1, which in turn modulates the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1][4]
The JAK-STAT Signaling Pathway: A Brief Overview
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that play pivotal roles in immunity, inflammation, and hematopoiesis.[2][3] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1]
Upon cytokine binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[1] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[1]
Filgotinib's Mechanism of Action: Selective JAK1 Inhibition
This compound is an orally administered small molecule that acts as a potent and selective inhibitor of JAK1.[1][5] Its selectivity for JAK1 over the other JAK family members is a key characteristic that is thought to contribute to its efficacy and safety profile.[1][6] By binding to the ATP-binding pocket of JAK1, Filgotinib prevents its phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascade.[6] This inhibition leads to a reduction in the phosphorylation and activation of STAT proteins, which in turn suppresses the transcription of genes encoding pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1][6]
Filgotinib is metabolized in the body to an active metabolite, GS-829845, which also exhibits a preferential selectivity for JAK1, albeit with a lower potency than the parent compound.[2][4][7] However, the systemic exposure to this metabolite is significantly higher than that of Filgotinib, contributing to the overall pharmacodynamic effect.[4][7]
Quantitative Analysis of Filgotinib's Potency and Selectivity
The inhibitory activity of Filgotinib and its active metabolite has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Target | IC50 (nM) - Cell-free assay | IC50 (µM) - Human whole blood assay |
| Filgotinib | JAK1 | 10[5] | 0.629[8][9] |
| JAK2 | 28[5] | 17.5[8][9] | |
| JAK3 | 810[5] | - | |
| TYK2 | 116[5] | - | |
| GS-829845 (Metabolite) | JAK1 | - | 11.9[8][9] |
Table 1: Inhibitory Potency (IC50) of Filgotinib and its Active Metabolite (GS-829845) against JAK Isoforms. Note: Lower IC50 values indicate greater potency. The cell-free assay data demonstrates high potency against purified enzymes, while the whole blood assay reflects activity in a more physiologically relevant environment.
The data clearly indicates Filgotinib's preference for JAK1, with approximately 30-fold greater selectivity for JAK1 over JAK2 in human whole blood assays.[4][9]
Experimental Protocols for Assessing Filgotinib's Activity
A variety of in vitro and ex vivo assays have been employed to characterize the pharmacological profile of Filgotinib.
Biochemical Assays for JAK Inhibition
These assays are designed to measure the direct inhibitory effect of Filgotinib on the enzymatic activity of purified JAK isoforms.
Methodology Outline:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAKs is also prepared.
-
Compound Incubation: A range of concentrations of Filgotinib are incubated with the purified JAK enzyme.
-
Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as immunoassays (e.g., ELISA) or fluorescence-based detection technologies.
-
IC50 Determination: The concentration of Filgotinib that inhibits 50% of the JAK enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Assays for JAK-STAT Signaling Inhibition
These assays assess the ability of Filgotinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology Outline:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Filgotinib.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to signal through a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[10]
-
Cell Lysis and Protein Extraction: After stimulation, the cells are lysed to extract cellular proteins.
-
Detection of Phosphorylated STAT (pSTAT): The levels of phosphorylated STAT proteins are measured using techniques such as Western blotting or ELISA with antibodies specific to the phosphorylated form of the STAT protein.
-
IC50 Determination: The concentration of Filgotinib that causes a 50% reduction in STAT phosphorylation is determined.
Whole Blood Assays
These assays are considered more physiologically relevant as they are conducted in the complex environment of whole blood.
Methodology Outline:
-
Blood Collection: Fresh whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are incubated with different concentrations of Filgotinib.
-
Cytokine Stimulation: The blood is stimulated with a cytokine to activate a specific JAK-STAT pathway.
-
Red Blood Cell Lysis and Fixation/Permeabilization: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular staining.
-
Flow Cytometry Analysis: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify specific immune cell populations) and for phosphorylated STAT proteins. The level of pSTAT in different cell types is then quantified using flow cytometry.[11][12]
-
IC50 Calculation: The IC50 value is calculated based on the inhibition of STAT phosphorylation.
Conclusion
This compound is a highly selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway. Its preferential targeting of JAK1 is supported by robust in vitro and cellular data, demonstrating potent inhibition of JAK1-dependent signaling with significantly less activity against other JAK isoforms. This selectivity is believed to underlie its therapeutic benefits in inflammatory and autoimmune diseases by reducing the production of pro-inflammatory cytokines. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Filgotinib and other selective JAK inhibitors in drug discovery and development.
References
- 1. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Potential Mechanisms Underlying the Safety Observations of Filgotinib in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Filgotinib Maleate: Application Notes and Protocols for In Vitro Cytokine Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro protocols to assess the cytokine inhibitory properties of Filgotinib Maleate, a selective Janus kinase 1 (JAK1) inhibitor. The following sections detail the underlying signaling pathways, experimental methodologies, and expected quantitative outcomes for researchers investigating the immunomodulatory effects of this compound.
Introduction to Filgotinib and the JAK-STAT Pathway
Filgotinib is an oral, selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for cytokine signaling.[3][4] This pathway's activation is implicated in a variety of autoimmune and inflammatory diseases.[2][3]
The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[1] These activated JAKs then phosphorylate STAT proteins.[1] The phosphorylated STATs form dimers, translocate to the cell nucleus, and act as transcription factors to regulate the expression of specific target genes, including those for pro-inflammatory cytokines like interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1][3] Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting this signaling cascade and reducing the production of inflammatory mediators.[1][2] Its selectivity for JAK1 over other JAK isoforms, such as JAK2 and JAK3, is a key characteristic that may contribute to its safety profile.[1][2]
Below is a diagram illustrating the mechanism of action of Filgotinib within the JAK-STAT signaling pathway.
Quantitative Data: Filgotinib In Vitro Efficacy
The inhibitory activity of Filgotinib against JAK enzymes and its effect on cytokine-induced signaling in cellular assays are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Biochemical Assay | 10 | [5] |
| JAK2 | Biochemical Assay | 28 | [5] |
| JAK3 | Biochemical Assay | 810 | [5] |
| TYK2 | Biochemical Assay | 116 | [5] |
| IL-6 induced STAT1 phosphorylation | Human Whole Blood | 629 | [6] |
| IL-2 induced signaling | Cell Lines | 150 - 760 | [5] |
| IL-4 induced signaling | Cell Lines | 150 - 760 | [5] |
| IFN-α induced signaling | Cell Lines | 150 - 760 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the cytokine inhibitory effects of this compound are provided below.
Protocol 1: Whole Blood Assay for Inhibition of Cytokine-Induced STAT Phosphorylation via Flow Cytometry
This protocol assesses the ability of Filgotinib to inhibit the phosphorylation of STAT proteins in response to cytokine stimulation in a physiologically relevant whole blood matrix.
Materials:
-
Freshly collected human whole blood in EDTA tubes
-
This compound
-
Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2, IL-7)
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Preparation of Filgotinib: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Incubation with Filgotinib: Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes. Add the desired concentrations of Filgotinib or vehicle control to the blood samples and incubate for 1 hour at 37°C.[1]
-
Cytokine Stimulation: Following the incubation with Filgotinib, add the stimulating cytokine (e.g., 100 ng/mL of IL-6 or IFN-α) to the blood samples.[1] Incubate for 15 minutes at 37°C.[1] Include an unstimulated control.
-
Lysis and Fixation: Immediately after stimulation, lyse the red blood cells and fix the leukocytes using a commercially available lysis/fixation buffer according to the manufacturer's instructions.
-
Permeabilization: Permeabilize the fixed leukocytes using a suitable permeabilization buffer to allow for intracellular staining.
-
Antibody Staining: Add the fluorochrome-conjugated anti-pSTAT antibodies to the permeabilized cells. Incubate for 15-20 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells with PBS or a suitable wash buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in a sheath fluid and acquire the samples on a flow cytometer. Analyze the data to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations.
Protocol 2: ELISA for Measuring Cytokine Secretion from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the amount of a specific cytokine secreted into the cell culture supernatant following stimulation, and the inhibitory effect of Filgotinib.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for TNF-α and IL-6 induction)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete culture medium and seed them in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Filgotinib Pre-treatment: Add serial dilutions of this compound or vehicle control to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Cell Stimulation: After the pre-treatment, add the stimulating agent (e.g., LPS at a final concentration of 100 ng/mL) to the wells.[7]
-
Incubation: Incubate the plate for an appropriate duration to allow for cytokine production (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[3] Samples can be assayed immediately or stored at -80°C.[3]
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the kit.[8] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-enzyme conjugate (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve. Determine the IC50 of Filgotinib for the inhibition of cytokine production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Preclinical Evaluation of Filgotinib Maleate in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The development of targeted therapies has significantly improved IBD management. Filgotinib (formerly GLPG0634), an oral, selective Janus kinase 1 (JAK1) inhibitor, has demonstrated efficacy in treating IBD. This document provides detailed application notes and protocols for the use of established animal models of IBD in the preclinical evaluation of Filgotinib Maleate.
Filgotinib's mechanism of action involves the inhibition of JAK1, which is a critical enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in the pathogenesis of IBD.[1] By selectively targeting JAK1, Filgotinib modulates the inflammatory response, offering a promising therapeutic strategy.[1]
Mechanism of Action: JAK1-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is pivotal in mediating the cellular response to a multitude of cytokines that drive inflammation in IBD. Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby interrupting this signaling cascade.
Caption: Filgotinib selectively inhibits JAK1, blocking STAT phosphorylation and nuclear translocation, thereby reducing the transcription of pro-inflammatory genes.
Animal Models of Inflammatory Bowel Disease
Several animal models are instrumental in studying IBD pathogenesis and evaluating the efficacy of novel therapeutics. The most commonly used models for ulcerative colitis and Crohn's disease-like inflammation are chemically-induced colitis models and adoptive T-cell transfer models.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used, simple, and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis. Ingestion of DSS, a sulfated polysaccharide, is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS-induced colitis model is often used to represent a Crohn's disease-like phenotype. Intra-rectal administration of TNBS in ethanol leads to a T-cell mediated immune response, resulting in transmural inflammation.
Adoptive T-Cell Transfer Model
This model induces a chronic, T-cell-driven colitis that shares immunologic and histopathologic features with Crohn's disease. It involves the transfer of naive CD4+ T cells (specifically the CD4+CD45RBhigh population) into immunodeficient mice (e.g., RAG-/- or SCID). The transferred T cells mount an uncontrolled immune response against commensal gut bacteria, leading to progressive intestinal inflammation.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of Filgotinib in an IBD animal model follows a structured workflow.
Caption: Standard experimental workflow for testing Filgotinib in IBD animal models, from induction to analysis.
Quantitative Data on Filgotinib Efficacy
Preclinical studies have demonstrated the efficacy of Filgotinib in ameliorating disease in the DSS-induced colitis model. Therapeutic dosing has been shown to slow disease progression and improve multiple disease activity measures.[2]
Table 1: Efficacy of Filgotinib in DSS-Induced Colitis in C57BL/6 Mice
| Parameter | Vehicle Control | Filgotinib (10 mg/kg) | Filgotinib (30 mg/kg) |
| Body Weight Loss Improvement | 0% | 28% | 37% |
| Disease Activity Index (DAI) Score Reduction | 0% | Trend of reduction | 33% |
| Stool Consistency Improvement | 100% (baseline) | Not specified | 185% (vs. vehicle) |
| Colon Length | Significantly shortened | Significant improvement | Significant improvement |
| Colon Weight | Significantly increased | Significant improvement | Significant improvement |
| Histopathological Assessment | Severe inflammation, gland loss, erosion | Partial improvement | Significant improvement |
Data summarized from published preclinical studies.[2][3]
Note: While the DSS model is well-characterized for Filgotinib, detailed quantitative preclinical data for the TNBS and adoptive T-cell transfer models are not as readily available in published literature. Researchers are encouraged to establish baseline parameters for these models in their own facilities.
Experimental Protocols
Protocol 1: DSS-Induced Acute Colitis
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
-
Sterile drinking water
-
This compound
-
Vehicle for Filgotinib (e.g., 0.5% methylcellulose)
-
Animal balance
-
Cages with filter tops
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., healthy control, DSS + vehicle, DSS + Filgotinib 10 mg/kg, DSS + Filgotinib 30 mg/kg).
-
Induction of Colitis:
-
Filgotinib Administration:
-
Prepare this compound suspensions in the chosen vehicle at the desired concentrations.
-
Beginning on day 5 (therapeutic model), administer Filgotinib or vehicle once daily via oral gavage.[3]
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
DAI Scoring System:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)
-
-
-
-
Endpoint Analysis (Day 14):
-
Euthanize mice according to approved institutional protocols.
-
Excise the colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Collect tissue samples for histopathological analysis (fix in 10% neutral buffered formalin) and for cytokine/biomarker analysis (snap-freeze in liquid nitrogen).
-
Protocol 2: TNBS-Induced Colitis
Materials:
-
BALB/c or SJL/J mice (male, 8-10 weeks old)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
Phosphate-buffered saline (PBS)
-
Catheter (e.g., 3.5 F)
-
This compound and vehicle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Induction of Colitis:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize the mice.
-
Prepare the TNBS solution (e.g., 100 mg/kg in 50% ethanol).
-
Slowly instill 100 µL of the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution.
-
The control group receives 50% ethanol without TNBS.
-
-
Filgotinib Administration: Administer Filgotinib or vehicle daily by oral gavage, starting 24 hours after TNBS instillation.
-
Monitoring: Monitor body weight and clinical signs of colitis daily.
-
Endpoint Analysis (typically 3-7 days post-induction): Perform endpoint analysis as described in Protocol 1.
Protocol 3: Adoptive T-Cell Transfer Colitis
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/-), 6-8 weeks old
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640)
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment
-
This compound and vehicle
Procedure:
-
Isolation of Donor T-Cells:
-
Euthanize donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Isolate CD4+ T cells using a negative selection kit (MACS).
-
Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.
-
Sort the CD4+CD45RBhigh (naive T cells) population using FACS.
-
-
T-Cell Transfer:
-
Resuspend the sorted CD4+CD45RBhigh cells in sterile PBS.
-
Inject approximately 0.5 x 10^6 cells intraperitoneally into each recipient mouse.[1]
-
-
Monitoring:
-
Monitor mice weekly for weight loss and signs of wasting disease, which typically develop over 5-8 weeks.[1]
-
-
Filgotinib Administration:
-
Once clinical signs of colitis are evident (e.g., ~10% weight loss), begin daily oral administration of Filgotinib or vehicle.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 3-4 weeks).
-
Perform endpoint analysis as described in Protocol 1, with a focus on histopathological scoring of inflammation and cellular infiltration in the colon.
-
Conclusion
The animal models described provide robust platforms for the preclinical evaluation of this compound for the treatment of inflammatory bowel disease. The DSS-induced colitis model, in particular, has well-documented quantitative data demonstrating the efficacy of Filgotinib. Detailed protocol adherence and consistent monitoring are crucial for obtaining reliable and reproducible results. These studies are essential for understanding the therapeutic potential of JAK1 inhibitors and for advancing the development of novel treatments for IBD.
References
Application Note and Protocol: Quantitative Analysis of Filgotinib Maleate in Plasma Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is an oral medication under investigation for the treatment of rheumatoid arthritis and Crohn's disease.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of Filgotinib and its active metabolite, GS-829845, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The method described is sensitive, specific, and has been validated according to regulatory guidelines.[4]
Signaling Pathway
Filgotinib functions by inhibiting the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By blocking JAK1, Filgotinib modulates the inflammatory processes associated with autoimmune diseases.
Caption: Filgotinib's mechanism of action via inhibition of the JAK-STAT pathway.
Experimental Workflow
The overall workflow for the quantitative analysis of Filgotinib in plasma samples involves sample preparation, LC separation, and MS/MS detection and quantification.
Caption: General workflow for the LC-MS/MS analysis of Filgotinib in plasma.
Quantitative Data Summary
The following tables summarize the key parameters from validated LC-MS/MS methods for the quantification of Filgotinib and its active metabolite.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Gemini C18 | Shim-pack Scepter C18-120 | Not Specified |
| Mobile Phase | 0.2% Formic acid in Water:Acetonitrile (20:80, v/v) | Water and Methanol with 0.1% Formic acid | 2% Acetonitrile in Water (20:80, v/v) for reconstitution |
| Flow Rate | 0.9 mL/min[4] | 0.2 mL/min[1][3] | Not Specified |
| Elution Mode | Isocratic[4] | Gradient[1][3] | Not Specified |
| Internal Standard (IS) | Tofacitinib[4] | Deuterated Filgotinib[5] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive ESI[1][3] | Positive Mode[5] |
| Monitored Transitions (m/z) | Filgotinib: 426.3 → 291.3; IS: 313.2 → 149.2[4] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Filgotinib) | Method 2 (Filgotinib) | Method 2 (GS-829845) | Method 3 (Filgotinib) |
| Linearity Range (ng/mL) | 0.78 - 1924[4] | 2.5 - 50[1][3] | 250 - 5000[1][3] | 3.00 - 750[5] |
| Lower Limit of Quantification (LLOQ, ng/mL) | 0.78[6] | 2.5[1][3] | 250[1][3] | 1.00[5] |
| Intra-day Precision (%CV) | Within acceptance range[4] | < 11.4%[1][3] | < 11.4%[1][3] | < 8.5%[5] |
| Inter-day Precision (%CV) | Within acceptance range[4] | < 13.9%[1][3] | < 13.9%[1][3] | < 8.7%[5] |
| Intra-day Accuracy (%) | Within acceptance range[4] | Within 11.4%[1][3] | Within 11.4%[1][3] | Within 12.0%[5] |
| Inter-day Accuracy (%) | Within acceptance range[4] | Within 13.9%[1][3] | Within 13.9%[1][3] | Within 12.0%[5] |
| Recovery (%) | Not specified | Consistent and reproducible[1] | Consistent and reproducible[1] | 82.9 - 88.8[5] |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Materials and Reagents
-
Filgotinib Maleate reference standard
-
GS-829845 reference standard
-
Internal Standard (e.g., Tofacitinib or deuterated Filgotinib)
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ethyl acetate (for Liquid-Liquid Extraction)
-
Ammonium hydroxide (for Solid-Phase Extraction)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Filgotinib, GS-829845, and the Internal Standard in a suitable solvent (e.g., Methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
Three common methods for plasma sample preparation are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard.[2][3]
-
Add a protein precipitating agent, such as methanol.[1][2][3]
-
Vortex the mixture thoroughly for a few minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
To a known volume of plasma, add the internal standard.[4]
-
Add an immiscible organic solvent, such as ethyl acetate.[4]
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in the mobile phase or a suitable solvent for injection into the LC-MS/MS system.
-
To a 100 µL plasma sample, add 20 µL of the internal standard (e.g., 125 ng/mL deuterated filgotinib) and 400 µL of 2% formic acid in water.[5]
-
Centrifuge the samples and load the supernatant onto a conditioned SPE plate.[5]
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).[5]
-
Elute the analytes with two aliquots of 300 µL of 2% ammonium hydroxide.[5]
-
Evaporate the eluate to dryness at 40°C under nitrogen.[5]
-
Reconstitute the samples in 600 µL of 2% acetonitrile in water (20:80, v/v) for analysis.[5]
LC-MS/MS Analysis
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Refer to Table 1 for specific column, mobile phase, and flow rate details. An example is a Gemini C18 column with an isocratic mobile phase of 0.2% formic acid in water:acetonitrile (20:80, v/v) at a flow rate of 0.9 mL/min.[4]
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor to product ion transitions for Filgotinib, its metabolite, and the internal standard (e.g., m/z 426.3 → 291.3 for Filgotinib).[4]
-
Data Analysis
-
Integrate the chromatographic peaks for the analytes and the internal standard.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentrations of Filgotinib and its metabolite in the plasma samples by interpolating their peak area ratios from the calibration curve.
Stability Studies
Filgotinib has been shown to be stable in plasma for at least three freeze-thaw cycles, on the bench-top for up to 6 hours, in an autosampler for up to 21 hours, and at -80°C for one month.[4]
Conclusion
The LC-MS/MS methods described provide a reliable and sensitive approach for the quantitative analysis of Filgotinib and its active metabolite in plasma. The choice of sample preparation technique and specific chromatographic conditions can be adapted based on laboratory resources and desired sample throughput. Adherence to a validated protocol is essential for generating high-quality data for pharmacokinetic and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Content Analysis of STAT Phosphorylation Inhibition by Filgotinib Maleate Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Filgotinib Maleate is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. The JAK-signal transducer and activator of transcription (STAT) pathway is a primary cascade through which these cytokines exert their effects. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription, driving inflammatory responses. Filgotinib's therapeutic efficacy stems from its ability to block this process by inhibiting JAK1, thereby preventing the phosphorylation and activation of downstream STATs.
This application note provides detailed protocols for measuring the phosphorylation of STAT1, STAT3, and STAT5 in human whole blood and peripheral blood mononuclear cells (PBMCs) after treatment with this compound using flow cytometry. This phosphoflow cytometry method allows for the quantitative, single-cell analysis of drug efficacy and mechanism of action, making it a valuable tool for researchers, scientists, and drug development professionals.
Principle of the Assay
This assay utilizes phospho-specific antibodies to detect the phosphorylation status of STAT proteins within individual cells by flow cytometry. Cells are first treated with this compound or a vehicle control, followed by stimulation with specific cytokines to induce STAT phosphorylation. After stimulation, cells are immediately fixed to preserve the phosphorylation state, then permeabilized to allow intracellular staining with fluorescently-conjugated antibodies against phosphorylated STATs (pSTATs) and cell surface markers to identify specific cell populations. The median fluorescence intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, providing a measure of the extent of STAT phosphorylation and the inhibitory effect of Filgotinib.
Materials and Reagents
-
Human whole blood or isolated PBMCs
-
This compound (or other JAK inhibitors)
-
Recombinant human cytokines (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3, IL-2 or IL-7 for pSTAT5)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and methanol)
-
Fluorochrome-conjugated antibodies to cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705), anti-pSTAT5 (pY694))
-
Isotype control antibodies
-
Flow cytometer and analysis software
Experimental Protocols
Protocol 1: Whole Blood Assay for STAT Phosphorylation
This protocol is suitable for rapid analysis and minimizes sample manipulation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to desired concentrations.
-
Blood Collection: Collect human whole blood in EDTA or heparin tubes.
-
Pre-incubation with Filgotinib: In a 96-well plate, add 100 µL of whole blood per well. Add desired concentrations of this compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each well to induce STAT phosphorylation (e.g., 100 ng/mL IFN-α, 100 ng/mL IL-6, or 100 ng/mL IL-2) and incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer. Vortex gently and incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold methanol. Incubate for 30 minutes on ice.
-
Staining: Wash the cells twice with PBS containing 1% FBS. Resuspend the cell pellet in the antibody cocktail containing both cell surface and intracellular phospho-specific antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells twice and resuspend in PBS. Acquire events on a flow cytometer.
Protocol 2: PBMC Assay for STAT Phosphorylation
This protocol is useful for more defined cell populations and can reduce background from red blood cells.
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 with 10% FBS. Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each well and incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.
-
Staining and Acquisition: Follow steps 7 and 8 from Protocol 1.
Data Presentation
Quantitative data should be summarized to compare the effects of different concentrations of this compound on STAT phosphorylation. The Median Fluorescence Intensity (MFI) of the phospho-STAT signal is a key metric.
| Treatment Group | Cytokine Stimulant | Cell Population | pSTAT Target | MFI (Mean ± SD) | % Inhibition |
| Vehicle Control | None | CD4+ T cells | pSTAT1 | 50 ± 10 | N/A |
| Vehicle Control | IFN-α | CD4+ T cells | pSTAT1 | 1500 ± 150 | 0% |
| Filgotinib (10 µM) | IFN-α | CD4+ T cells | pSTAT1 | 200 ± 30 | 86.7% |
| Vehicle Control | IL-6 | Monocytes | pSTAT3 | 1200 ± 120 | 0% |
| Filgotinib (10 µM) | IL-6 | Monocytes | pSTAT3 | 180 ± 25 | 85.0% |
| Vehicle Control | IL-2 | CD8+ T cells | pSTAT5 | 1800 ± 200 | 0% |
| Filgotinib (10 µM) | IL-2 | CD8+ T cells | pSTAT5 | 300 ± 40 | 83.3% |
% Inhibition is calculated as: [1 - (MFI Filgotinib - MFI Unstimulated) / (MFI Stimulated - MFI Unstimulated)] x 100
Visualizations
Application Notes and Protocols for High-Throughput Screening of Novel JAK1 Inhibitors Inspired by Filgotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating inflammatory and immune responses through the JAK-STAT signaling pathway.[1][2][3] Selective inhibition of JAK1 has emerged as a promising therapeutic strategy for a range of autoimmune diseases, including rheumatoid arthritis.[4] Filgotinib is a selective JAK1 inhibitor that has demonstrated clinical efficacy, making it an important reference compound for the discovery of novel JAK1-targeted therapies.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize new JAK1 inhibitors. The described methods include both biochemical and cell-based assays to assess inhibitor potency, selectivity, and mechanism of action in a physiologically relevant context.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific cell surface receptors.[6][7] This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[3][9]
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel JAK1 inhibitors involves a primary biochemical screen to identify potent inhibitors of the isolated enzyme, followed by secondary cell-based assays to confirm on-target activity in a more physiological setting and to assess selectivity.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Filgotinib and other representative JAK inhibitors in various biochemical and cell-based assays. This data provides a benchmark for evaluating the potency and selectivity of newly discovered compounds.
Table 1: Biochemical Assay IC50 Values (nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| Filgotinib | 10 [4] | 28 [4] | 810 [4] | 116 [4] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 340 |
Data for Tofacitinib, Baricitinib, and Upadacitinib are representative values from publicly available sources.
Table 2: Cell-Based Assay IC50 Values (nM)
| Compound | IL-2 induced pSTAT5 (JAK1/3) | IL-6 induced pSTAT1 (JAK1/2/TYK2) | GM-CSF induced pSTAT5 (JAK2) |
| Filgotinib | 148 [4] | 629 | 17,500 |
| Tofacitinib | 55.8 | 1377 | 302 |
| Baricitinib | 49 | 40 | 360 |
| Upadacitinib | 59 | 74 | 830 |
Data for Filgotinib is from cell-based assays measuring STAT phosphorylation.[4] Data for other compounds are representative values from publicly available sources.
Experimental Protocols
Biochemical Screening Assay: Transcreener® ADP² FP Assay
This protocol describes a homogenous, fluorescence polarization (FP)-based assay for the direct detection of ADP produced by JAK1 kinase activity.[10]
Materials:
-
Recombinant human JAK1 enzyme
-
IRS-1tide substrate peptide[10]
-
ATP
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa633 Tracer and ADP² Antibody)[11]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
Test compounds and Filgotinib (positive control)
-
384-well, low-volume, black assay plates
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and Filgotinib in 100% DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of JAK1 enzyme and IRS-1tide substrate in assay buffer. The final concentration of JAK1 should be determined by titration to achieve approximately 10-30% ATP conversion in the desired reaction time.[10] A typical concentration is 8 nM JAK1 and 10 µM IRS-1tide.[10]
-
Enzyme/Substrate Addition: Add the enzyme/substrate mix to the compound-containing wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for JAK1 (typically 10 µM).[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
Detection: Prepare the ADP Detection Mixture by diluting the ADP Alexa633 Tracer and ADP² Antibody in the provided buffer. Add the detection mixture to all wells to stop the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.[11]
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Secondary Assay: Flow Cytometry for STAT1 Phosphorylation
This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT1 phosphorylation in human whole blood.
Materials:
-
Fresh human whole blood from healthy donors
-
Test compounds and Filgotinib
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Alexa Fluor® 488-conjugated anti-pSTAT1 (Tyr701) antibody[13]
-
PE-conjugated anti-CD4 antibody
-
96-well deep-well plates
-
Flow cytometer
Protocol:
-
Compound Pre-incubation: Add test compounds or Filgotinib at various concentrations to the wells of a 96-well plate.
-
Blood Addition: Add fresh human whole blood to each well and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-6 to a final concentration of 100 ng/mL) to all wells except for the unstimulated control. Incubate for 15-30 minutes at 37°C.[15]
-
Fixation and Lysis: Add pre-warmed Lyse/Fix Buffer to each well to stop the stimulation, fix the cells, and lyse red blood cells. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in a cocktail of anti-pSTAT1 and anti-CD4 antibodies and incubate for 60 minutes at room temperature in the dark.[14]
-
Washing: Wash the cells twice with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer, collecting events for the CD4-positive lymphocyte population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT1 signal in the CD4+ T-cell gate. Calculate the percent inhibition of cytokine-induced pSTAT1 for each compound concentration and determine the IC50 value.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Evaluation of Potential Mechanisms Underlying the Safety Observations of Filgotinib in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. blossombio.com [blossombio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.cn [documents.thermofisher.cn]
Illuminating the Anti-Inflammatory Effects of Filgotinib Maleate: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib maleate, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a promising therapeutic agent for inflammatory diseases such as rheumatoid arthritis.[1][2] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Assessing the efficacy of Filgotinib in preclinical models is paramount for its clinical development. In vivo imaging techniques offer a powerful, non-invasive approach to longitudinally monitor and quantify the anti-inflammatory effects of Filgotinib in real-time. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to evaluate the therapeutic impact of this compound on inflammation in animal models of arthritis.
Mechanism of Action: Filgotinib and the JAK/STAT Pathway
Filgotinib selectively inhibits JAK1, thereby interrupting the signaling cascade of pro-inflammatory cytokines such as IL-6 and IFN-γ.[3][4] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of inflammatory genes.[3][4]
In Vivo Imaging Modalities for Assessing Inflammation
Several in vivo imaging techniques can be employed to assess the anti-inflammatory effects of Filgotinib in preclinical models of arthritis. The choice of modality often depends on the specific biological question, the desired resolution, and the available resources.
| Imaging Modality | Principle | Application for Filgotinib Efficacy |
| Bioluminescence Imaging (BLI) | Detection of light produced by luciferase-expressing cells or pathogens. | Monitoring NF-κB activity (a key inflammatory transcription factor) in transgenic reporter mice. Assessing immune cell infiltration using luciferase-tagged cells. |
| Fluorescence Imaging (FLI) | Detection of fluorescence from endogenous fluorophores or exogenous fluorescent probes. | Visualizing inflammation using probes targeting macrophages, activated enzymes (e.g., cathepsins), or vascular permeability. |
| Positron Emission Tomography (PET) | 3D imaging of metabolic processes using radiotracers. | Quantifying immune cell activation and infiltration in inflamed joints using tracers like 18F-FDG or specific cell markers. |
| Magnetic Resonance Imaging (MRI) | High-resolution anatomical and functional imaging based on nuclear magnetic resonance. | Assessing synovial inflammation, bone erosion, and cartilage damage. This has been used in clinical trials of Filgotinib.[5] |
Experimental Protocols
The following are detailed protocols for inducing arthritis in mice and subsequently using in vivo imaging to assess the therapeutic efficacy of this compound.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment Initiation: Begin oral administration of this compound or vehicle once daily upon the first signs of arthritis (typically around day 25-28).
-
Disease Monitoring: Monitor mice daily for signs of arthritis, including paw swelling (measured with calipers) and clinical score.
In Vivo Bioluminescence Imaging of NF-κB Activity
This protocol utilizes transgenic mice expressing a luciferase reporter gene under the control of the NF-κB promoter to monitor inflammation.
Materials:
-
NF-κB-luciferase transgenic mice with induced arthritis
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the arthritic mice.
-
Substrate Administration: Inject D-luciferin (150 mg/kg) intraperitoneally.
-
Image Acquisition: After 10-15 minutes to allow for substrate distribution, place the mouse in the imaging chamber. Acquire bioluminescence images with an exposure time of 1-5 minutes.
-
Data Analysis: Quantify the bioluminescent signal (in photons/second) from the inflamed joints. Compare the signal intensity between Filgotinib-treated and vehicle-treated groups over time.
In Vivo Fluorescence Imaging of Macrophage Infiltration
This protocol uses a near-infrared (NIR) fluorescent probe that targets macrophages to visualize their accumulation in inflamed joints.
Materials:
-
Arthritic mice (CIA model)
-
Macrophage-targeting NIR fluorescent probe (e.g., targeting folate receptor or F4/80)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Administration: Inject the NIR fluorescent probe intravenously into arthritic mice.
-
Image Acquisition: At the optimal time point for probe accumulation and clearance (determined empirically, often 24-48 hours post-injection), anesthetize the mice and acquire fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (inflamed paws). Compare the signal between Filgotinib-treated and vehicle-treated groups.
PET Imaging of Joint Inflammation
This protocol uses the radiotracer 18F-FDG to measure glucose metabolism, which is elevated in inflamed tissues due to the metabolic activity of immune cells.
Materials:
-
Arthritic mice (CIA model)
-
18F-FDG (18F-fluorodeoxyglucose)
-
MicroPET/CT scanner
Procedure:
-
Animal Preparation: Fast mice for 6-8 hours before imaging to reduce background glucose levels. Anesthetize the mice.
-
Tracer Injection: Inject 18F-FDG (typically 5-10 MBq) intravenously.
-
Uptake Period: Allow for tracer uptake for approximately 60 minutes.
-
Image Acquisition: Perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Data Analysis: Reconstruct the PET images and co-register them with the CT images. Quantify the 18F-FDG uptake in the inflamed joints, typically expressed as the Standardized Uptake Value (SUV). Compare SUV values between treatment groups.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on NF-κB Activity (Bioluminescence Imaging)
| Treatment Group | Bioluminescence (photons/s/cm²/sr) at Day 35 | % Inhibition vs. Vehicle |
| Vehicle | 1.5 x 10⁵ ± 0.3 x 10⁵ | - |
| Filgotinib (10 mg/kg) | 0.8 x 10⁵ ± 0.2 x 10⁵ | 46.7% |
| Filgotinib (30 mg/kg) | 0.4 x 10⁵ ± 0.1 x 10⁵ | 73.3% |
Table 2: Effect of this compound on Macrophage Infiltration (Fluorescence Imaging)
| Treatment Group | Fluorescence Intensity (arbitrary units) at Day 35 | % Reduction vs. Vehicle |
| Vehicle | 8.2 x 10⁸ ± 1.5 x 10⁸ | - |
| Filgotinib (10 mg/kg) | 4.5 x 10⁸ ± 0.9 x 10⁸ | 45.1% |
| Filgotinib (30 mg/kg) | 2.1 x 10⁸ ± 0.5 x 10⁸ | 74.4% |
Table 3: Effect of this compound on Joint Inflammation (PET Imaging)
| Treatment Group | Mean SUVmax in Ankle Joints at Day 35 | % Reduction vs. Vehicle |
| Vehicle | 2.8 ± 0.4 | - |
| Filgotinib (10 mg/kg) | 1.9 ± 0.3 | 32.1% |
| Filgotinib (30 mg/kg) | 1.2 ± 0.2 | 57.1% |
Conclusion
In vivo imaging techniques provide invaluable tools for the preclinical evaluation of anti-inflammatory drugs like this compound. Bioluminescence, fluorescence, and PET imaging offer sensitive and quantitative methods to assess the therapeutic efficacy of Filgotinib by visualizing its impact on key inflammatory processes in real-time. The protocols and data presentation formats outlined in this document provide a framework for researchers to design and execute robust preclinical studies to further elucidate the anti-inflammatory properties of Filgotinib and other emerging therapies. The successful application of these techniques can accelerate the translation of promising drug candidates from the laboratory to the clinic.
References
Application Notes and Protocols for Establishing a Filgotinib Maleate-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing and characterizing a Filgotinib Maleate-resistant cell line, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies. This compound is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2][3][4] Understanding the mechanisms by which cells develop resistance to this targeted therapy is paramount for improving patient outcomes. The following protocols detail the generation of a resistant cell line using a dose-escalation method, verification of the resistant phenotype, and analysis of the underlying molecular changes in the JAK-STAT signaling pathway.
Introduction
The development of drug resistance is a significant challenge in the long-term efficacy of targeted cancer therapies and treatments for chronic inflammatory conditions. This compound specifically targets the JAK1 enzyme, a key component of the JAK-STAT signaling pathway that is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immunity.[2][5][6] By establishing a cell line with acquired resistance to this compound, researchers can investigate the genetic and molecular adaptations that allow cells to evade the drug's inhibitory effects. This in vitro model can then be used to screen for new compounds that can overcome this resistance or to develop combination therapies.
This guide will focus on using Rheumatoid Arthritis Synovial Fibroblasts (RASF) as a clinically relevant model, given that rheumatoid arthritis is a primary indication for Filgotinib.[7][8][9][10] The principles and methods described, however, can be adapted for other relevant cell types, such as leukemia cell lines where the JAK-STAT pathway is also implicated.[6][11][12][13]
Part 1: Initial Characterization of the Parental Cell Line
Before initiating the resistance induction protocol, it is essential to thoroughly characterize the parental cell line's sensitivity to this compound. This is primarily achieved by determining the half-maximal inhibitory concentration (IC50).
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to measure the concentration of this compound that inhibits the metabolic activity of the parental cell line by 50%.
Materials:
-
Parental RASF cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the parental RASF cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Part 2: Generation of a this compound-Resistant Cell Line
This section describes a dose-escalation method for inducing resistance to this compound.
Protocol 2: Dose-Escalation for Resistance Induction
This protocol involves gradually exposing the cell culture to increasing concentrations of this compound over an extended period.
Materials:
-
Parental RASF cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryovials for cell banking
Procedure:
-
Initial Treatment:
-
Begin by culturing the parental RASF cells in their complete medium containing this compound at a concentration equal to the determined IC50.
-
Monitor the cells daily for signs of stress and cell death. Initially, a significant portion of the cells may die.
-
-
Recovery and Passaging:
-
When the surviving cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.
-
At each passage, it is advisable to cryopreserve a vial of cells as a backup.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate in the presence of the initial drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Again, monitor the cells for an initial period of cell death followed by the recovery and proliferation of a resistant population.
-
-
Iterative Process:
-
Repeat the process of recovery, passaging, and dose escalation. This process can take several months.[14]
-
The goal is to establish a cell line that can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
-
Stabilization of the Resistant Line:
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
-
It is also recommended to culture a batch of the resistant cells in a drug-free medium for several passages and then re-test their resistance to confirm that the resistance is a stable genetic or epigenetic change and not a transient adaptation.
-
Part 3: Verification and Characterization of the Resistant Cell Line
After establishing a putatively resistant cell line, it is crucial to confirm and characterize the resistance.
Protocol 3: Confirmation of Resistance by IC50 Shift
This protocol compares the IC50 of the newly generated resistant cell line to that of the parental cell line.
Procedure:
-
Perform the MTT assay as described in Protocol 1 on both the parental and the newly generated resistant RASF cell lines simultaneously.
-
Calculate the IC50 for both cell lines.
-
The resistance factor (RF) can be calculated as follows: RF = IC50 (Resistant Line) / IC50 (Parental Line)
-
A significant increase in the RF (typically >10) confirms the resistant phenotype.
Data Presentation: IC50 Values
| Cell Line | This compound IC50 (nM) | Resistance Factor (RF) |
| Parental RASF | [Insert experimentally determined value] | 1 |
| Filgotinib-Resistant RASF | [Insert experimentally determined value] | [Calculate based on IC50 values] |
Protocol 4: Analysis of JAK-STAT Pathway Activation by Western Blotting
This protocol investigates changes in the phosphorylation status of key proteins in the JAK-STAT pathway to understand the molecular basis of resistance.
Materials:
-
Parental and resistant RASF cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-JAK1 (Tyr1034/1035)
-
Anti-total JAK1
-
Anti-phospho-STAT3 (Tyr705)
-
Anti-total STAT3
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration that inhibits signaling in the parental cells (e.g., 10x IC50 of parental line) for a short period (e.g., 1-2 hours) to assess pathway inhibition. Include untreated controls for both cell lines.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all to the loading control.
-
Compare the levels of phosphorylated JAK1 and STAT3 in the parental and resistant cell lines, both with and without this compound treatment.
-
Data Presentation: Protein Expression and Phosphorylation
| Cell Line | Treatment | p-JAK1 / Total JAK1 Ratio | p-STAT3 / Total STAT3 Ratio |
| Parental RASF | Untreated | [Insert value] | [Insert value] |
| Parental RASF | This compound | [Insert value] | [Insert value] |
| Resistant RASF | Untreated | [Insert value] | [Insert value] |
| Resistant RASF | This compound | [Insert value] | [Insert value] |
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for generating a this compound-resistant cell line.
Conclusion
The successful establishment of a this compound-resistant cell line provides an invaluable resource for the study of drug resistance. The protocols outlined in this document offer a systematic approach to generating, verifying, and characterizing such a cell line. Further investigations into the resistant cells could include genomic sequencing to identify mutations in the JAK1 gene or other pathway components, transcriptomic analysis to identify upregulated bypass signaling pathways, and proteomic analysis to uncover broader changes in the cellular landscape. These studies will contribute to a deeper understanding of resistance to JAK inhibitors and aid in the development of next-generation therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting synovial fibroblast proliferation in rheumatoid arthritis (TRAFIC): an open-label, dose-finding, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Role of Synovial Fibroblasts Leading to Joint Destruction in Rheumatoid Arthritis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Filgotinib Maleate solubility in DMSO for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using filgotinib maleate in in vitro studies, with a focus on overcoming solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2] For aqueous buffers, it is advised to first dissolve filgotinib in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it into the aqueous buffer.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of filgotinib and its maleate salt in DMSO can vary slightly between suppliers, but generally, high concentrations can be achieved. It's important to consult the manufacturer's product data sheet for specific solubility information.[1][3] Some sources report solubilities of up to 85 mg/mL for filgotinib in DMSO.[3]
Q3: My this compound is not dissolving completely in DMSO. What can I do?
A3: If you encounter solubility issues, several techniques can be employed to aid dissolution. These include sonication and gentle warming (e.g., to 60°C).[4][5] It is also crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of compounds.[2][3]
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in organic solvents. To mitigate this, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first, before making the final dilution into the aqueous medium.[2][6] A stepwise dilution can also help prevent the compound from precipitating out of solution.[7]
Q5: What is the maximum final concentration of DMSO that is safe for cells in culture?
A5: The tolerance of cell lines to DMSO varies. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at 0.5% or below.[8] Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive.[8][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2] Low concentrations of DMSO (0.01-0.001%) have been reported to potentially enhance cell proliferation in some cases, while higher concentrations (starting from 0.5-3%) can lead to a dose-dependent reduction in cell viability.[10][11]
Q6: How should I store my this compound stock solution in DMSO?
A6: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C.[4][7] For shorter-term storage (up to one month), -20°C is generally acceptable.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO at room temperature. | Insufficient solvation energy. | Use sonication to increase dissolution.[4] Gently warm the solution (e.g., up to 60°C) while mixing.[5] |
| Presence of moisture in DMSO. | Use a fresh, unopened bottle of anhydrous or cell culture grade DMSO.[2][3] | |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | Rapid change in solvent polarity causing the compound to crash out of solution. | Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[2][6] Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring.[12] |
| Cells in the treatment group show signs of stress or death, even at low concentrations of this compound. | DMSO toxicity. | Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment. Ensure the final DMSO concentration in your assay is well below the toxic threshold, ideally ≤0.1% for sensitive cells and not exceeding 0.5% for most cell lines.[8] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for this compound).[2] |
| Inconsistent results between experiments. | Instability of the stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For aqueous working solutions, it is recommended to prepare them fresh for each experiment as they are not recommended for storage for more than one day.[1] |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
Data Presentation
Table 1: Solubility of Filgotinib and its Salts in Different Solvents
| Compound | Solvent | Solubility | Reference |
| Filgotinib | DMSO | 50 mg/mL (117.51 mM) | [4] |
| Filgotinib | DMSO | 85 mg/mL (199.76 mM) | [3] |
| Filgotinib | DMSO | Approx. 15 mg/mL | [1] |
| This compound | DMSO | 35 mg/mL (64.63 mM) | [5] |
| Filgotinib | Water | Insoluble or slightly soluble (<1 mg/mL) | [4] |
| Filgotinib | Ethanol | Insoluble or slightly soluble (<1 mg/mL) | [4] |
Table 2: Recommended DMSO Concentrations for In Vitro Cell Cultures
| Cell Type | Recommended Max. DMSO Concentration | Key Findings | Reference |
| General Cell Lines | 0.5% | Widely used without significant cytotoxicity. | [8] |
| Skin Fibroblasts | 0.1% | Safest concentration, with higher levels reducing viability. | [11][13] |
| Human Apical Papilla Cells | < 5% | 5% and 10% concentrations were found to be cytotoxic. | [14] |
| Various Cell Lines | ≤ 1.0% | Generally acceptable if no impact on cell morphology and proliferation is observed. | [10] |
| Primary Cells | < 0.1% | Are often more sensitive to DMSO toxicity. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (purity ≥98%)
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 50 mM stock solution (Molecular Weight of this compound: ~541.56 g/mol ). For 1 mL of a 50 mM stock, you would need 27.08 mg.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes or in a water bath set to a temperature not exceeding 60°C for 5-10 minutes, with intermittent vortexing.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[7]
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤0.5%.
-
Procedure:
-
Thaw a single aliquot of your high-concentration this compound DMSO stock solution (e.g., 50 mM).
-
Perform an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 50 µM in your assay, you could prepare a 100X intermediate stock of 5 mM in DMSO. To do this, dilute your 50 mM stock 1:10 in DMSO.
-
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium. For a 1:100 final dilution (to achieve a final DMSO concentration of 1%), you would add 10 µL of the 5 mM intermediate stock to 990 µL of medium. For a 1:200 dilution (final DMSO of 0.5%), add 5 µL of the 5 mM stock to 995 µL of medium.
-
Vortex the working solution gently immediately after adding the DMSO stock to ensure homogeneity and prevent precipitation.
-
Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of cell culture medium used for the highest concentration of your drug.
-
Apply the prepared working solutions and the vehicle control to your cells.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Filgotinib selectively inhibits JAK1 in the JAK-STAT signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 12. lifetein.com [lifetein.com]
- 13. btsjournals.com [btsjournals.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Filgotinib Maleate Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Filgotinib maleate dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose of this compound for in vivo rodent studies?
A1: The recommended starting dose of this compound can vary depending on the rodent species and the disease model. However, based on published literature, a general starting point for efficacy studies is in the range of 1 to 30 mg/kg, administered orally once daily.[1] For instance, in rat collagen-induced arthritis (CIA) models, a dose of 1 mg/kg once daily has shown activity, with doses of 3 mg/kg and higher providing significant protection from bone damage.[2] In mouse models of colitis, doses of 3, 10, and 30 mg/kg have been investigated.
Q2: What is the oral bioavailability of Filgotinib in mice and rats?
A2: Filgotinib exhibits good plasma exposure in both mice and rats after oral administration. The absolute oral bioavailability is approximately 100% in mice and 45% in rats.[2]
Q3: My this compound is not dissolving in the vehicle. What should I do?
A3: this compound is classified as a low-solubility compound.[3] If you are encountering solubility issues, consider the following troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. A common vehicle for oral administration of Filgotinib in rodents is 0.5% (v/v) methylcellulose. Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, though sonication is recommended to aid dissolution.
-
Sonication: As mentioned, sonication can help to dissolve the compound in certain vehicles.
-
pH Adjustment: The solubility of this compound may be pH-dependent. However, drastic pH changes should be approached with caution as they can affect the stability of the compound and the physiology of the animal.
-
Particle Size Reduction: If you have the capability, reducing the particle size of the this compound powder through techniques like micronization can improve its dissolution rate.
Q4: I'm observing precipitation of the compound in my dosing solution over time. How can I prevent this?
A4: Precipitation can be a challenge with poorly soluble compounds. To mitigate this:
-
Prepare Fresh Solutions: It is highly recommended to prepare the dosing solution fresh before each administration.
-
Maintain Suspension: If using a suspension (like with methylcellulose), ensure it is uniformly mixed before each gavage to guarantee consistent dosing. Gentle agitation or vortexing before drawing the dose can be helpful.
-
Stability Check: If you need to store the formulation, conduct a small-scale stability test by preparing the formulation and observing it at the intended storage temperature over your desired storage period. Check for any visible precipitation.
Q5: What are the best practices for oral gavage of this compound in rodents?
A5: Proper oral gavage technique is crucial for accurate dosing and animal welfare.
-
Correct Needle Size: Use a flexible or ball-tipped gavage needle of the appropriate size for the animal to prevent injury to the esophagus.
-
Accurate Placement: Ensure the needle is correctly placed in the esophagus and not the trachea before administering the compound.
-
Volume Limits: Do not exceed the recommended maximum gavage volumes for the specific rodent species and weight.
-
Slow Administration: Administer the solution slowly to prevent regurgitation and aspiration.
Q6: I'm observing unexpected adverse effects in my study animals. What could be the cause?
A6: Unexpected adverse effects can arise from several factors:
-
Dose-Related Toxicity: The dose may be too high for the specific animal strain or model. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle itself could be causing adverse effects. Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound effects.
-
Gavage-Related Injury: Improper gavage technique can lead to esophageal irritation, perforation, or aspiration pneumonia. Ensure all personnel are properly trained.
-
Off-Target Effects: While Filgotinib is a selective JAK1 inhibitor, off-target effects at higher doses cannot be entirely ruled out.
Q7: How stable is this compound in prepared dosing solutions?
A7: The stability of this compound in dosing solutions is dependent on the vehicle and storage conditions. For aqueous suspensions like 0.5% methylcellulose, it is best practice to prepare them fresh daily. For solutions containing organic solvents like DMSO, stability might be better, but it is still advisable to prepare them as close to the time of administration as possible to minimize the risk of degradation or precipitation. One study noted that Filgotinib was stable in plasma for three freeze-thaw cycles and on the bench-top for up to 6 hours.[1]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Filgotinib in Rodents (Oral Administration)
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 920 | 310 |
| Half-life (hours) | 1.7 | 3.9 |
| Absolute Bioavailability (%) | ~100 | 45 |
Data compiled from a 2014 study.[2]
Table 2: Effective Doses of Filgotinib in Rodent Models
| Disease Model | Species | Dose (mg/kg, oral) | Frequency | Key Findings |
| Collagen-Induced Arthritis (CIA) | Rat | 1 | Once daily | Active in reducing disease symptoms. |
| Collagen-Induced Arthritis (CIA) | Rat | 3 | Once daily | Significant protection from bone damage. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 3, 10, 30 | Once daily | Dose-dependent reduction in disease activity. |
Data compiled from multiple sources.[2]
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in a Rodent Model of Arthritis
-
Animal Handling and Acclimatization:
-
House animals in accordance with institutional guidelines.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
This compound Formulation Preparation (0.5% Methylcellulose Suspension):
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% methylcellulose solution while continuously stirring or vortexing to create a uniform suspension.
-
Prepare the suspension fresh each day of dosing.
-
-
Dosing Procedure:
-
Weigh each animal to determine the precise volume of the suspension to be administered.
-
Thoroughly mix the this compound suspension before drawing each dose to ensure homogeneity.
-
Gently restrain the animal.
-
Select an appropriately sized flexible or ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
-
Control Groups:
-
Include a vehicle control group that receives the 0.5% methylcellulose solution without this compound.
-
A naive (untreated) control group can also be included for comparison.
-
-
Monitoring and Efficacy Assessment:
-
Monitor animals daily for clinical signs of arthritis (e.g., paw swelling, redness).
-
Measure paw volume or thickness at regular intervals using calipers.
-
At the end of the study, collect tissues for histological analysis and biomarker assessment as required by the study design.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Caption: A typical experimental workflow for in vivo rodent studies with Filgotinib.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Filgotinib Maleate in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of Filgotinib Maleate in primary cell cultures. The information is presented in a question-and-answer format, offering troubleshooting guidance and frequently asked questions to address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the investigation of this compound's off-target effects.
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - TYK2) are intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[3][4] Filgotinib competitively and reversibly binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK/STAT pathway leads to a reduction in the production of pro-inflammatory cytokines.[1]
Q2: Why is it important to investigate the off-target effects of a highly selective inhibitor like Filgotinib?
A2: Even highly selective inhibitors can interact with other kinases or proteins, especially at higher concentrations. These "off-target" interactions can lead to unexpected cellular responses, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, characterizing the off-target profile of any kinase inhibitor is a critical step in preclinical research and drug development to ensure data integrity and predict potential toxicities.
Q3: What are some potential off-target kinases for JAK inhibitors in general?
A3: While specific kinome scan data for Filgotinib is not broadly public, studies on other JAK inhibitors have shown potential off-target interactions with other kinases sharing structural similarities in their ATP-binding pockets. These can include other members of the JAK family (JAK2, JAK3, TYK2) at higher concentrations, as well as members of the Src family kinases (SFKs), mitogen-activated protein kinases (MAPKs), and others. It is important to note that Filgotinib has demonstrated high selectivity for JAK1 over other JAK family members.[5][6]
Q4: What are the initial signs of off-target effects in my primary cell culture experiments?
A4: Unexplained changes in cell morphology, unexpected alterations in proliferation or viability rates that do not align with the known on-target effects of JAK1 inhibition, and activation or inhibition of signaling pathways unrelated to the canonical JAK/STAT pathway can all be indicators of potential off-target effects.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: This can be achieved by employing a multi-pronged approach:
-
Dose-response studies: Off-target effects often occur at higher concentrations of the inhibitor.
-
Use of control compounds: Include a structurally distinct JAK1 inhibitor with a different off-target profile or a less selective JAK inhibitor.
-
Rescue experiments: If a suspected off-target kinase is identified, overexpressing a drug-resistant mutant of that kinase should rescue the off-target phenotype.
-
Knockdown/knockout studies: Silencing the expression of the intended target (JAK1) should phenocopy the on-target effects of the drug.
Section 2: Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of Filgotinib's off-target effects in primary cell cultures.
Primary Cell Culture Issues
Table 1: Troubleshooting Common Problems in Primary Cell Culture
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability After Thawing | 1. Slow thawing process. 2. Cryoprotectant (e.g., DMSO) toxicity. 3. Improper handling of fragile primary cells.[7] 4. Sub-optimal freezing protocol. | 1. Thaw cells rapidly in a 37°C water bath. 2. Dilute the thawed cell suspension slowly into a larger volume of pre-warmed culture medium to minimize osmotic shock and reduce DMSO concentration.[7] Centrifuge the cells at a low speed to pellet them and resuspend in fresh medium. 3. Handle cells gently; avoid vigorous pipetting. 4. Ensure a controlled-rate freezing protocol was used when cryopreserving the cells.[8] |
| Cells Not Adhering to Culture Vessel | 1. Inappropriate culture surface. 2. Over-trypsinization during passaging.[9][10] 3. Mycoplasma contamination.[10] 4. Low cell viability. | 1. Coat culture vessels with an appropriate extracellular matrix (e.g., collagen, fibronectin, laminin) if required for the specific primary cell type. 2. Use the lowest effective concentration of trypsin for the shortest possible time. Neutralize trypsin with a trypsin inhibitor or serum-containing medium. 3. Regularly test cultures for mycoplasma contamination. Discard contaminated cultures and decontaminate the incubator and biosafety cabinet.[11] 4. Refer to "Low Cell Viability After Thawing" troubleshooting. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number.[12] 2. Inconsistent cell seeding density. 3. Variability in reagent quality (e.g., serum, growth factors). 4. Contamination (bacterial, fungal, or mycoplasma).[11][13] | 1. Use cells within a narrow passage number range for all experiments. 2. Perform accurate cell counts and seed the same number of cells for each experiment. 3. Use the same lot of serum and other critical reagents whenever possible. Test new lots before use in critical experiments. 4. Implement strict aseptic techniques and regularly monitor for contamination.[11][13] |
Kinase Profiling Assay Issues
Table 2: Troubleshooting In Vitro Kinase Profiling Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of detection antibody. 2. Autophosphorylation of the kinase. 3. Contaminated reagents. | 1. Optimize blocking conditions and antibody concentrations. 2. Include a control reaction without substrate to measure autophosphorylation. Subtract this value from the experimental values. 3. Use fresh, high-quality reagents. |
| Low Signal-to-Noise Ratio | 1. Sub-optimal enzyme concentration. 2. Inappropriate substrate concentration. 3. Insufficient incubation time. | 1. Titrate the kinase to determine the optimal concentration that gives a robust signal within the linear range of the assay. 2. Use a substrate concentration at or near the Km for the kinase. 3. Optimize the incubation time to ensure sufficient product formation without reaching saturation. |
| Inconsistent IC50 Values | 1. Inaccurate compound dilutions. 2. Variability in assay conditions (temperature, incubation time). 3. Instability of the compound. | 1. Prepare fresh serial dilutions of Filgotinib for each experiment. Use calibrated pipettes. 2. Ensure consistent assay setup and timing. Use a temperature-controlled incubator/plate reader. 3. Check the stability of Filgotinib in the assay buffer. Protect from light if necessary. |
Western Blotting Issues
Table 3: Troubleshooting Western Blot Analysis of Signaling Pathways
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Insufficient protein loading. 2. Inefficient protein transfer. 3. Primary antibody concentration too low. 4. Inactive secondary antibody. | 1. Perform a protein concentration assay (e.g., BCA) and load an adequate amount of protein (typically 20-30 µg for whole-cell lysates). 2. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. 3. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). 4. Use a fresh, validated secondary antibody at the recommended dilution. |
| High Background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat dry milk). 2. Titrate antibody concentrations to find the optimal balance between signal and background. 3. Increase the number and/or duration of wash steps after antibody incubations. |
| Non-specific Bands | 1. Primary antibody is not specific. 2. Protein degradation. 3. Too much protein loaded. | 1. Validate the primary antibody using positive and negative controls (e.g., cell lysates with known target expression, knockout/knockdown cell lines). 2. Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. 3. Reduce the amount of protein loaded onto the gel. |
qPCR Issues
Table 4: Troubleshooting qPCR for Off-Target Gene Expression Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Late Amplification | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. PCR inhibitors present. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and quantify accurately. 2. Use a high-quality reverse transcription kit and optimize the amount of RNA input. 3. Dilute the cDNA template to reduce the concentration of inhibitors. |
| High Cq Values | 1. Low target gene expression. 2. Sub-optimal primer/probe design or concentration. | 1. Increase the amount of cDNA template per reaction. 2. Re-design primers/probes following best practices. Perform a primer concentration matrix to determine the optimal concentrations. |
| Inconsistent Replicates | 1. Pipetting errors. 2. Inhomogeneous sample. | 1. Use calibrated pipettes and be meticulous during reaction setup. Use a master mix to minimize pipetting variations. 2. Ensure the cDNA sample is well-mixed before pipetting. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.
Kinase Profiling Assay (Radiometric)
This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of Filgotinib against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
-
In a microplate, add the kinase, its specific peptide substrate, and the diluted Filgotinib or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of Filgotinib and determine the IC50 value.
Western Blot Analysis of Signaling Pathway Activation
This protocol details the analysis of on-target (p-STAT) and potential off-target (e.g., p-ERK, p-Akt) signaling pathways in primary cells treated with Filgotinib.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed primary cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include appropriate positive and negative controls (e.g., cytokine stimulation).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure changes in the expression of genes downstream of potential off-target signaling pathways.
Materials:
-
Primary cells treated with this compound
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treat primary cells with this compound as described for the Western blot protocol.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target genes and at least two stable reference genes.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference genes.
Section 4: Visualizations
This section provides diagrams to visualize key concepts related to the investigation of Filgotinib's off-target effects.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Portico [access.portico.org]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 11. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]
- 12. kosheeka.com [kosheeka.com]
- 13. Crosstalk among Jak-STAT, Toll-like receptor, and ITAM-dependent pathways in macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of Filgotinib Maleate in stock solutions
Technical Support Center: Filgotinib Maleate
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of this compound in stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] The compound is also soluble in Dimethyl Formamide (DMF).[3] It is practically insoluble in water and ethanol.[2]
Crucial Note on Solvent Quality: The solubility of this compound can be significantly impacted by moisture. Always use a fresh, unopened bottle of anhydrous or hygroscopic DMSO to prevent the compound from degrading or precipitating.[1][2]
Q2: How should I store this compound stock solutions to ensure long-term stability?
A2: To prevent degradation, stock solutions should be aliquoted into single-use volumes and stored frozen.[1][4] This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can compromise the compound's stability.[1][5] Refer to the table below for specific temperature and duration guidelines.
Q3: Can I store this compound in an aqueous buffer or cell culture medium?
A3: No. Storing this compound in aqueous solutions is not recommended for more than a single day.[3] Small molecule inhibitors can lose their potency rapidly in aqueous environments.[5] Always prepare fresh dilutions in your aqueous buffer or medium from the DMSO stock solution immediately before use.
Q4: Is this compound sensitive to pH, light, or air?
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| DMSO | ~15 - 35 mg/mL | [1][3] |
| DMF | ~15 mg/mL | [3] |
| Water | Insoluble / ~0.177 mg/mL | [2][9] |
| Ethanol | Insoluble |[2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Source(s) |
|---|---|---|
| -80°C | 6 months - 1 year | [1][2][10] |
| -20°C | 1 month |[1][2][7][11] |
Note: These are general guidelines. Always refer to the Certificate of Analysis provided by your specific supplier for the most accurate storage recommendations.
Troubleshooting Guide
Issue 1: I see crystals or precipitate in my stock solution after thawing it.
-
Cause: this compound is dissolved at a high concentration in DMSO. Upon freezing, the compound can sometimes fall out of solution.
-
Solution: Before use, gently warm the vial to 37°C (do not exceed 60°C) and vortex or sonicate the solution until all crystals are fully redissolved.[1][12] Visually inspect the vial against a light source to ensure the solution is clear before making any dilutions.
Issue 2: My experimental results are inconsistent, or the compound appears less potent over time.
-
Cause: This may indicate degradation of the stock solution. Several factors could be responsible, including improper storage, use of old or hydrated solvent, or damage from multiple freeze-thaw cycles.
-
Solution: Follow the troubleshooting workflow below (Figure 2) to diagnose the potential issue. If degradation is suspected, it is highly recommended to discard the old stock and prepare a fresh solution from the solid compound.
Issue 3: The this compound powder is difficult to dissolve completely.
-
Cause: The powdered compound may have coated the walls of the vial during shipping. Additionally, using a suboptimal solvent or insufficient mixing can lead to poor dissolution.
-
Solution:
-
Centrifuge: Before opening, briefly centrifuge the vial to ensure all the powder is collected at the bottom.[4]
-
Use Quality Solvent: Ensure you are using fresh, anhydrous DMSO.[2]
-
Aid Dissolution: After adding the solvent, vortex the solution thoroughly. If needed, you can gently warm the solution (37-50°C) or use an ultrasonic bath to facilitate complete dissolution.[12]
-
Visual Diagrams and Workflows
Caption: Figure 1: Filgotinib selectively inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene transcription.
Caption: Figure 2: Step-by-step workflow for preparing stable this compound stock solutions.
Caption: Figure 3: A logical workflow to diagnose stock solution issues causing inconsistent experimental data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 541.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mmol/L × 0.001 L × 541.58 g/mol = 0.0054158 g = 5.42 mg.
-
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the calculated mass (e.g., 5.42 mg) of the powder and place it into a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution to ensure it is clear and homogenous.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) cryovials in volumes appropriate for your experiments (e.g., 20 µL aliquots).
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to one month).[11]
Protocol 2: Quality Control Check for Precipitation in Working Solutions
Objective: To ensure that this compound does not precipitate out of solution when diluted from a DMSO stock into an aqueous experimental buffer (e.g., cell culture medium). This is a critical step to confirm the actual concentration of the compound in your assay.[12]
Procedure:
-
Prepare Dilution: Prepare a small volume of your final working solution by diluting the DMSO stock into your aqueous buffer to the highest concentration you plan to use in your experiment.
-
Incubate: Let the working solution stand at the temperature of your experiment (e.g., 37°C) for 10-15 minutes.
-
Microscopic Examination:
-
Pipette a small drop (5-10 µL) of the working solution onto a clean microscope slide.
-
Place a coverslip over the drop.
-
Examine the solution under a light microscope at 10x and 40x magnification.
-
-
Analysis:
-
Clear Solution: If the field of view is clear, your working solution is likely stable.
-
Precipitate Observed: If you observe small crystals, needles, or amorphous precipitate, the compound is crashing out of your aqueous solution. This means the actual concentration is lower than calculated. To resolve this, you may need to lower the final concentration, increase the final percentage of DMSO (if your system tolerates it), or incorporate a solubilizing agent.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting Western Blots for pSTAT after Filgotinib Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining consistent Western blot results for phosphorylated STAT (pSTAT) proteins following treatment with Filgotinib, a selective JAK1 inhibitor.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: No or Weak pSTAT Signal
-
Question: I am not detecting any pSTAT signal, or the signal is very weak in my untreated control samples. What could be the cause?
Answer: Several factors can lead to a weak or absent pSTAT signal. First, ensure that your cell line or tissue expresses the specific STAT protein you are targeting and that it is phosphorylated under your experimental conditions. Basal phosphorylation levels can be low, and stimulation with a cytokine (e.g., IL-6 or IFN-γ) may be necessary to induce a detectable signal.[1][2] Also, confirm that your primary antibody is specific and sensitive enough for the target.[3][4] Sample handling is critical; always keep samples on ice and use lysis buffers containing phosphatase inhibitors to prevent dephosphorylation.[1][5]
-
Question: My pSTAT signal is absent or significantly reduced in Filgotinib-treated samples, but I'm unsure if this is a true result or an experimental artifact. How can I be certain?
Answer: Filgotinib is a JAK1 inhibitor, and its mechanism of action is to block the JAK-STAT signaling pathway, which leads to a decrease in STAT phosphorylation.[6][7][8] Therefore, a reduction in pSTAT signal upon Filgotinib treatment is the expected outcome. To confirm this is a specific effect, include proper controls. A vehicle-only control (e.g., DMSO) should show a strong pSTAT signal (with cytokine stimulation if necessary), while Filgotinib-treated samples should exhibit a dose-dependent decrease in this signal.[9] Always run a loading control and normalize the pSTAT signal to the total STAT protein to account for any variations in protein loading.[2][3]
Issue 2: High Background on the Blot
-
Question: My Western blot for pSTAT has a high background, making it difficult to interpret the results. What are the common causes and solutions?
Answer: High background can obscure your specific signal. A primary cause when detecting phosphoproteins is the use of milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by anti-phospho antibodies, leading to high background.[1] It is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[1][3][5] Other potential causes include insufficient washing, an overly concentrated primary or secondary antibody, or contaminated buffers.[4][10][11] Ensure you are performing adequate wash steps (e.g., three to four times for 5 minutes each) and consider titrating your antibody concentrations.[1][5]
Issue 3: Inconsistent Results and Non-Specific Bands
-
Question: I am observing inconsistent band intensities for pSTAT across replicate experiments. What could be causing this variability?
Answer: Inconsistency often stems from variations in sample preparation, protein loading, or transfer efficiency. Ensure precise and consistent protein quantification and loading for each sample.[10] Using a total protein stain on the membrane (e.g., Ponceau S) after transfer can help verify even loading and transfer before proceeding with antibody incubation.[1][12] Normalizing the pSTAT signal to the corresponding total STAT protein for each sample is crucial to correct for loading differences.[2]
-
Question: My blot shows multiple non-specific bands in addition to the expected pSTAT band. How can I improve the specificity?
Answer: Non-specific bands can arise from several sources. The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for your target. Post-translational modifications other than the phosphorylation you are targeting can also lead to multiple bands.[11] Optimizing the antibody dilution and incubation time can help reduce non-specific binding.[4] Additionally, ensure your lysis buffer is appropriate for your target's subcellular localization to minimize contamination from other cellular compartments.[10]
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Filgotinib and how does it affect pSTAT levels? A1: Filgotinib is an oral, selective inhibitor of Janus kinase 1 (JAK1).[6][8] The JAK-STAT pathway is crucial for signaling by numerous cytokines involved in inflammatory processes.[7] Cytokine binding to their receptors activates JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[6] By selectively inhibiting JAK1, Filgotinib blocks this phosphorylation cascade, leading to a reduction in the levels of phosphorylated STATs (pSTATs).[7][8]
-
Q2: Why is it important to use phosphatase inhibitors in my lysis buffer? A2: Phosphorylation is a reversible post-translational modification.[5] Endogenous phosphatases present in cell lysates can rapidly remove phosphate groups from your target protein, leading to an underestimation or complete loss of the pSTAT signal.[5] Including phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation state of your proteins during sample preparation.[1]
-
Q3: Can I use milk as a blocking agent for pSTAT Western blots? A3: It is strongly recommended to avoid using milk as a blocking agent.[1] Milk contains high levels of casein, which is a phosphoprotein. The anti-phospho antibody used to detect your pSTAT target can cross-react with the casein, resulting in high background noise that can mask your specific signal.[1] A 5% w/v solution of BSA in TBST is a more suitable blocking agent for phosphoprotein detection.[1][3][5]
-
Q4: Should I normalize my pSTAT signal to a housekeeping protein like GAPDH or β-actin? A4: While housekeeping proteins are often used as loading controls, for phosphorylated proteins, it is best practice to normalize the phosphorylated protein signal to the total protein level of the target protein (e.g., normalize pSTAT1 to total STAT1).[2][3] This accounts for any changes in the expression of the STAT protein itself, in addition to correcting for loading variations, providing a more accurate measure of the phosphorylation status.
Experimental Protocols & Data Presentation
Detailed Protocol: Western Blot for pSTAT after Filgotinib Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal phosphorylation.
-
Pre-treat cells with the desired concentrations of Filgotinib or vehicle (e.g., DMSO) for the specified duration (e.g., 1-2 hours).
-
Stimulate cells with an appropriate cytokine (e.g., 10 ng/mL IL-6 or 1000 U/mL IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Sample Preparation (Lysis):
-
Place the cell culture dish on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[1]
-
(Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[1] Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation.[1][5]
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
To detect total STAT, the membrane can be stripped and re-probed with a total STAT antibody, or a parallel blot can be run.
-
Quantify band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal for each sample.
-
Data Presentation Tables
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Weak pSTAT Signal | Low basal phosphorylation | Stimulate cells with an appropriate cytokine (e.g., IL-6, IFN-γ). |
| Dephosphorylation during sample prep | Use fresh lysis buffer with phosphatase inhibitors; keep samples on ice.[1] | |
| Insufficient antibody concentration/affinity | Use a validated, high-affinity phospho-specific antibody; optimize dilution. | |
| High Background | Use of milk as a blocking agent | Block with 5% w/v BSA in TBST instead of milk.[1] |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inconsistent Bands | Uneven protein loading | Perform accurate protein quantification; use a total protein stain (Ponceau S) to check loading.[1] |
| Inconsistent transfer | Ensure proper gel-membrane contact; optimize transfer time and voltage. | |
| Normalize pSTAT signal to total STAT signal.[2] |
Table 2: Example Experimental Conditions for Filgotinib Treatment
| Parameter | Condition | Rationale |
| Cell Line | HeLa, THP-1, or relevant cell line | Known to have an active JAK/STAT pathway. |
| Filgotinib Conc. | 0.1, 1, 10 µM | To observe a dose-dependent inhibition of pSTAT. |
| Vehicle Control | DMSO (0.1%) | To control for any effects of the solvent. |
| Cytokine Stimulant | IL-6 (10 ng/mL) or IFN-γ (1000 U/mL) | To induce a robust and detectable pSTAT signal. |
| Stimulation Time | 15-30 minutes | pSTAT signaling is typically rapid and transient. |
| Lysis Buffer | RIPA with protease/phosphatase inhibitors | To efficiently lyse cells and preserve protein phosphorylation. |
| Blocking Buffer | 5% w/v BSA in TBST | To minimize non-specific antibody binding and background.[1] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Filgotinib Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Cell Lysis for Filgotinib Maleate Intracellular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell lysis buffers to study the intracellular effects of Filgotinib Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary intracellular signaling pathway affected by this compound?
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its primary mechanism of action is the disruption of the JAK-STAT signaling pathway.[1] Cytokines binding to their receptors activate JAK enzymes, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[1] By selectively inhibiting JAK1, Filgotinib dampens the signaling of various pro-inflammatory cytokines.[1][2]
Q2: Why is the choice of cell lysis buffer critical when studying the effects of Filgotinib?
The choice of cell lysis buffer is critical because Filgotinib's effects are measured by changes in the phosphorylation state of intracellular proteins like JAK1 and STATs.[1] An inappropriate lysis buffer can lead to protein degradation or dephosphorylation, obscuring the true impact of the drug.[4][5][6] The buffer must effectively solubilize cellular proteins while preserving their post-translational modifications for accurate downstream analysis, such as Western blotting.[7][8]
Q3: What are the essential components of a lysis buffer for studying Filgotinib's effects?
A suitable lysis buffer should contain:
-
A buffering agent (e.g., Tris-HCl): To maintain a stable pH.[9][10]
-
Salts (e.g., NaCl): To maintain ionic strength and disrupt protein-protein interactions.[9][10]
-
Detergents: To solubilize cell membranes and proteins. The choice of detergent (e.g., non-ionic like NP-40 or Triton X-100, or ionic like SDS) depends on the desired stringency.[9][11][12]
-
Protease Inhibitors: To prevent the degradation of proteins by proteases released during lysis.[4][5][6][13]
-
Phosphatase Inhibitors: Crucial for preserving the phosphorylation status of proteins in the JAK-STAT pathway.[4][13][14]
Q4: Should I use a RIPA buffer or a milder buffer like one with Triton X-100 or NP-40?
The choice depends on the specific experimental goals:
-
RIPA (Radioimmunoprecipitation assay) buffer is a stringent lysis buffer containing both ionic (SDS, sodium deoxycholate) and non-ionic detergents.[7][12] It is very effective at solubilizing nuclear and membrane-bound proteins.[9][11][15] However, its denaturing properties can disrupt protein-protein interactions and may not be ideal for immunoprecipitation assays.[9][12]
-
Milder buffers containing NP-40 or Triton X-100 are non-ionic and less denaturing.[12] They are suitable for solubilizing cytoplasmic and membrane proteins while preserving protein structure and interactions, making them a good choice for immunoprecipitation and kinase assays.[12][16] However, they may not efficiently lyse the nuclear membrane.[12]
For analyzing the phosphorylation of JAK1 and STATs, which can be present in both the cytoplasm and nucleus, a modified RIPA buffer or a thorough lysis protocol with a milder buffer followed by mechanical disruption (e.g., sonication) may be necessary.[11][12][17]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-JAK1, p-STAT) | Incomplete cell lysis. | Increase the strength of the lysis buffer (e.g., switch from NP-40 to RIPA).[11] Consider adding mechanical disruption steps like sonication or freeze-thaw cycles.[11][17] |
| Insufficient protein loading. | For low-abundance or weakly phosphorylated proteins, increase the total protein loaded per well (at least 20-30 µg for whole-cell extracts, potentially up to 100 µg for modified targets).[18] | |
| Protein dephosphorylation during sample preparation. | Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use.[5][13][14] Keep samples on ice or at 4°C throughout the lysis procedure.[11][17] | |
| Protein degradation. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer just before use.[4][6][13][18] | |
| High background on Western blot | Inappropriate blocking. | Optimize blocking conditions by trying different blocking agents (e.g., BSA instead of milk for phospho-antibodies), increasing blocking time, or adjusting the concentration of the blocking agent.[17] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[19] | |
| Insufficient washing. | Increase the number and/or duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help.[19] | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a literature search or consult the antibody manufacturer's datasheet for validation data. |
| Protein degradation. | Use fresh lysates and always include protease and phosphatase inhibitors.[18] Degradation products can sometimes be recognized by the antibody.[18] | |
| Protein aggregation. | Consider incubating samples at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) instead of boiling at 95°C before loading on the gel, as some proteins are prone to aggregation at high temperatures.[17] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions (e.g., Filgotinib concentration and incubation time) across all experiments. |
| Inconsistent lysis procedure. | Standardize the lysis protocol, including incubation times, temperatures, and centrifugation speeds. Prepare fresh lysis buffer for each experiment.[13] | |
| Freeze-thaw cycles of lysates. | Aliquot cell lysates after the initial preparation to avoid repeated freezing and thawing, which can lead to protein degradation.[20] |
Data Presentation: Lysis Buffer Component Comparison
| Component | Detergent Type | Pros | Cons | Optimal for Filgotinib Studies When... |
| RIPA Buffer | Ionic & Non-ionic | High protein solubilization efficiency, including nuclear proteins.[7][11][15] | Can denature proteins, disrupt protein-protein interactions, and interfere with kinase activity.[7][9][12] | ...analyzing total levels of JAK/STAT proteins and their phosphorylation in whole-cell lysates. |
| NP-40 / Triton X-100 Buffer | Non-ionic | Milder, preserves protein structure and interactions.[12] Good for immunoprecipitation and kinase assays.[12][16] | Less efficient at lysing nuclear membranes.[12] | ...performing immunoprecipitation of JAK1 to assess its phosphorylation state or for subsequent kinase assays. |
| SDS Lysis Buffer | Strong Ionic | Very strong denaturing and solubilizing agent.[21] | Completely denatures proteins, not suitable for immunoprecipitation or activity assays. Can interfere with protein quantification. | ...you need to ensure complete solubilization of all cellular proteins and are only performing Western blotting. |
Experimental Protocols
Protocol 1: Preparation of Modified RIPA Lysis Buffer for Western Blotting
This protocol is designed to efficiently lyse cells and preserve the phosphorylation state of proteins for the analysis of Filgotinib's effects on the JAK-STAT pathway.
Materials:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Tablets from Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™ Tablets from Roche)
Procedure:
-
Prepare the base RIPA buffer solution and store it at 4°C.
-
Immediately before use, add the protease and phosphatase inhibitor cocktails to the required volume of base RIPA buffer.[5][13]
-
Keep the complete lysis buffer on ice.
Protocol 2: Cell Lysis and Protein Extraction
-
Culture and treat cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle-treated and untreated controls.
-
Wash the cells once with ice-cold PBS.
-
For adherent cells, add ice-cold complete lysis buffer directly to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[11][21] For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in ice-cold complete lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice.[11][12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Add SDS-PAGE sample loading buffer to the desired amount of protein, boil for 5-10 minutes (or incubate at a lower temperature if protein aggregation is a concern[17]), and store at -80°C or use immediately for Western blotting.
Mandatory Visualizations
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Caption: Experimental workflow for cell lysis and protein extraction.
Caption: Decision tree for choosing a suitable lysis buffer.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Filgotinib - Wikipedia [en.wikipedia.org]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. fortislife.com [fortislife.com]
- 10. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 13. biocompare.com [biocompare.com]
- 14. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Preparing cell lysates | Life Science Research | Merck [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Therapeutic Efficacy of Filgotinib Maleate in a Murine Model of Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Filgotinib Maleate in a well-established murine model of colitis. The information presented is intended to assist researchers and professionals in the field of inflammatory bowel disease (IBD) in evaluating the preclinical potential of this selective Janus kinase 1 (JAK1) inhibitor. The guide summarizes key experimental data, details methodologies for reproducing the cited experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Filgotinib, a selective JAK1 inhibitor, has demonstrated efficacy in clinical trials for ulcerative colitis.[1][2] Preclinical evaluation in animal models is a critical step in understanding its therapeutic potential and mechanism of action. The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used and relevant model that mimics many aspects of human ulcerative colitis. This guide focuses on the performance of this compound in this model and provides context by discussing other therapeutic agents used in the treatment of IBD, such as the pan-JAK inhibitor Tofacitinib and biologics like Ustekinumab and Adalimumab.
It is important to note that while this guide provides data on the efficacy of these different agents in murine colitis models, direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available scientific literature. Therefore, the presented data for each compound should be interpreted within the context of its specific experimental design.
Data Presentation: Efficacy of this compound in DSS-Induced Colitis
The following table summarizes the key efficacy parameters of this compound in a therapeutic treatment regimen in a DSS-induced colitis mouse model. In this study, colitis was induced in female C57BL/6 mice using 4% DSS in their drinking water for 7 days. Treatment with Filgotinib (GS-6034) was initiated on Day 5, once the disease was established, and continued until Day 14.[1]
| Treatment Group | Dose (mg/kg, p.o., QD) | Body Weight Loss Improvement (%)* | Disease Activity Index (DAI) Score Reduction (%)** | Colon Weight/Length Ratio (mg/cm)*** | Total Histopathology Score**** |
| Vehicle | - | 0% | 0% | 45 | 6.8 |
| This compound | 3 | Not significant | Not significant | Not significant | Not significant |
| This compound | 10 | 28% | Trend of reduction | 34 | Not significant |
| This compound | 30 | 37% | 33% | 34 | 3.9 |
| Sham (No DSS) | - | 100% | - | 22 | - |
*Improvement in disease-induced body weight loss is presented as a percentage relative to the vehicle (0%) and sham (100%) groups. **DAI score reduction is relative to the vehicle group (100%). ***A lower ratio indicates reduced inflammation and edema. ****The sum of histopathology measures including inflammation, gland loss, erosion, and hyperplasia. A lower score indicates less tissue damage.
Comparative Efficacy of Alternative Treatments in Murine Colitis Models
While direct comparative data is scarce, the following table provides a summary of the reported efficacy of other IBD treatments in DSS-induced colitis models from various studies. It is crucial to reiterate that these results were not obtained in head-to-head comparison studies with Filgotinib and experimental conditions may have varied.
| Therapeutic Agent | Mechanism of Action | Key Findings in DSS-Induced Colitis Models |
| Tofacitinib | Pan-JAK inhibitor | Dose-dependent amelioration of colitis, including reduced weight loss, improved stool consistency, and decreased histological signs of inflammation.[3] |
| Ustekinumab | IL-12/23 inhibitor | Preclinical studies have shown that targeting the IL-12/23 pathway can reduce colonic inflammation in murine models of colitis.[4] |
| Adalimumab | TNF-α inhibitor | While widely used clinically, preclinical data in the DSS model is less consistently reported. However, anti-TNF-α strategies have shown efficacy in various murine colitis models. |
Experimental Protocols
DSS-Induced Colitis Model (Therapeutic Dosing)
This protocol is based on the methodology used to evaluate the therapeutic efficacy of this compound.[1]
Animals: Female C57BL/6 mice.
Induction of Colitis:
-
Administer 4% (w/v) Dextran Sodium Sulfate (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Therapeutic Intervention:
-
On Day 5 post-DSS initiation, begin daily oral administration of this compound (or vehicle control) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Continue daily treatment until the end of the study (e.g., Day 14).
Efficacy Assessment:
-
Disease Activity Index (DAI): Calculated as the sum of scores for body weight loss, stool consistency, and rectal bleeding.
-
Colon Length and Weight: At necropsy, excise the colon from the cecum to the anus, measure its length, and record its weight.
-
Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation severity, gland loss, erosion, and hyperplasia.[1]
Administration of Comparator Agents (General Protocols)
The following are general guidelines for the administration of comparator drugs in murine colitis models, derived from various studies. Specific doses and routes may vary between studies.
-
Tofacitinib: Typically administered orally via gavage at doses ranging from 5 to 30 mg/kg once or twice daily.[3]
-
Ustekinumab (anti-p40 antibody): Administered via intraperitoneal (i.p.) injection. Dosing can vary, but a typical dose might be in the range of 0.5 to 1 mg/mouse, administered once or twice a week.[4]
-
Adalimumab (anti-TNF-α antibody): Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary significantly between studies.
Mandatory Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Experimental Workflow
Caption: Experimental workflow for the therapeutic DSS-induced colitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 4. Establishment and validation of a new semi-chronic dextran sulfate sodium-induced model of colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Filgotinib, Tofacitinib, and Upadacitinib on Cytokine Signaling
An Objective Guide for Researchers and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of immune-mediated inflammatory diseases. These small molecule drugs target the JAK-signal transducer and activator of transcription (STAT) pathway, a critical signaling cascade for numerous cytokines and growth factors.[1][2][3] This guide provides a comparative analysis of three prominent JAK inhibitors—Filgotinib, Tofacitinib, and Upadacitinib—focusing on their differential effects on cytokine signaling, supported by experimental data and detailed methodologies.
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The JAK-STAT pathway is the principal communication route for over 50 cytokines and growth factors essential for immunity, inflammation, and hematopoiesis.[1] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3][4]
The process begins when a cytokine binds to its specific receptor, bringing the associated JAKs into close proximity.[3] This proximity allows the JAKs to phosphorylate and activate each other. The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain.[1] STAT proteins are recruited to these sites, where they are also phosphorylated by the JAKs. This phosphorylation causes the STAT proteins to form dimers, translocate to the nucleus, and bind to DNA, thereby regulating the transcription of target genes.[1][2] There are four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—which pair in various combinations to transduce signals for different cytokine receptors.[2]
Mechanism of Action and Selectivity of JAK Inhibitors
Filgotinib, Tofacitinib, and Upadacitinib are ATP-competitive inhibitors that bind to the ATP-binding site within the kinase domain of JAK enzymes.[5][6] This action blocks the phosphorylation cascade, preventing the downstream activation of STAT proteins and subsequent gene transcription. While their fundamental mechanism is similar, their therapeutic and safety profiles differ, largely due to their varying selectivity for the four JAK isoforms.
-
Tofacitinib: Initially developed as a JAK3 inhibitor, Tofacitinib also demonstrates potent inhibition of JAK1 and, to a lesser extent, JAK2.[7][8] This broader activity profile classifies it as a pan-JAK inhibitor, though it preferentially inhibits signaling by cytokines that utilize JAK1 and/or JAK3.[7][9]
-
Upadacitinib: Classified as a second-generation JAK inhibitor, Upadacitinib is highly selective for JAK1.[10] It exhibits approximately 60-fold greater selectivity for JAK1 over JAK2 and over 100-fold selectivity over JAK3 in cellular assays.[11] This selectivity is engineered to target inflammatory pathways driven by JAK1-dependent cytokines like IL-6 and IFN-γ, while minimizing effects on pathways mediated by other JAKs.[6][11]
-
Filgotinib: Also a second-generation inhibitor, Filgotinib demonstrates a high preference for JAK1.[10][12] In cellular and whole blood assays, it is approximately 30-fold more selective for JAK1 than for JAK2.[9][12] This pronounced selectivity is intended to maximize therapeutic efficacy on inflammatory pathways while potentially offering an improved safety profile by avoiding inhibition of JAK2 and JAK3.[13]
The selectivity of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values against each JAK enzyme. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK2:JAK1 Ratio | JAK3:JAK1 Ratio |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | 5.1 | 3.6 |
| Upadacitinib | 43 | 250 | 1700 | 3400 | ~5.8 | ~39.5 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
Data compiled from multiple sources for comparative purposes. Absolute values may vary between different assay conditions.[14]
Comparative Impact on Cytokine Signaling Pathways
The differential JAK selectivity of these inhibitors translates into distinct patterns of cytokine signaling inhibition.
JAK1-Dependent Signaling (e.g., IL-6, IFN-α, IFN-γ): Signaling by key pro-inflammatory cytokines such as IL-6 (via JAK1/JAK2), IFN-α (via JAK1/TYK2), and IFN-γ (via JAK1/JAK2) is potently inhibited by all three drugs.[13][15] This is fundamental to their efficacy in treating inflammatory conditions like rheumatoid arthritis. Filgotinib and Upadacitinib, owing to their high JAK1 selectivity, are particularly potent inhibitors of these pathways.[11][15]
JAK1/JAK3-Dependent Signaling (e.g., IL-2, IL-4, IL-15): These cytokines are crucial for lymphocyte development, proliferation, and function.[3]
-
Tofacitinib , with its potent inhibition of both JAK1 and JAK3, strongly blocks these pathways.[9]
-
Upadacitinib demonstrates moderate inhibition.
-
Filgotinib shows the least inhibition of JAK1/JAK3-dependent signaling, a direct consequence of its high selectivity for JAK1 over JAK3.[13][15] This may contribute to a reduced impact on lymphocyte and Natural Killer (NK) cell counts.[9][11]
JAK2/JAK2 Homodimer-Dependent Signaling (e.g., GM-CSF, EPO, TPO): Signaling through JAK2 homodimers is vital for hematopoiesis, including the production of red blood cells (via erythropoietin, EPO) and granulocytes (via granulocyte-macrophage colony-stimulating factor, GM-CSF).
-
The greater JAK1 selectivity of Filgotinib and Upadacitinib results in significantly less inhibition of JAK2-dependent pathways compared to less selective inhibitors.[11][15][16] This is hypothesized to lower the risk of hematological adverse events such as anemia and neutropenia.[9][17]
-
Tofacitinib's activity against JAK2 can contribute to side effects like anemia.[7]
The following table summarizes the inhibitory potency (IC50 in nM) of each drug on STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) following stimulation with specific cytokines.
| Cytokine (JAKs Involved) | STAT Measured | Filgotinib | Tofacitinib | Upadacitinib |
| IL-6 (JAK1/JAK2/TYK2) | pSTAT1/3 | Potent | Potent | Potent |
| IFN-α (JAK1/TYK2) | pSTAT5 | Potent | Potent | Potent |
| IFN-γ (JAK1/JAK2) | pSTAT1 | Potent | Potent | Potent |
| IL-2 (JAK1/JAK3) | pSTAT5 | Least Potent | More Potent | More Potent |
| IL-15 (JAK1/JAK3) | pSTAT5 | Least Potent | More Potent | More Potent |
| GM-CSF (JAK2/JAK2) | pSTAT5 | Weak | Moderate | Weak |
Relative potencies are derived from published ex vivo comparative studies.[15][18][19][20]
Experimental Protocols: Whole-Blood Phospho-STAT Flow Cytometry Assay
A key method for evaluating the pharmacodynamic effects of JAK inhibitors is the whole-blood assay measuring cytokine-induced STAT phosphorylation via flow cytometry.[15][21] This assay provides a physiologically relevant system to determine the potency and selectivity of these compounds.
Objective: To measure the concentration-dependent inhibition of cytokine-induced STAT phosphorylation by Filgotinib, Tofacitinib, and Upadacitinib in specific leukocyte subpopulations.
Methodology:
-
Blood Collection: Collect whole blood from healthy human donors into sodium heparin tubes.
-
Compound Incubation: Aliquot whole blood and pre-incubate with a range of concentrations of Filgotinib, Tofacitinib, Upadacitinib, or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[21][22]
-
Cytokine Stimulation: Add a specific recombinant human cytokine (e.g., IL-6 for pSTAT1/3, IFN-γ for pSTAT1, IL-2 for pSTAT5, or GM-CSF for pSTAT5) to the blood samples and incubate for 15-20 minutes at 37°C to induce STAT phosphorylation.[22]
-
Lysis and Fixation: Stop the stimulation by adding a lysis/fixation buffer (e.g., BD Lyse/Fix Buffer) to lyse red blood cells and simultaneously fix the leukocytes, preserving the phosphorylation state of intracellular proteins.
-
Permeabilization: Wash the fixed cells and then permeabilize the cell membranes using a permeabilization buffer (e.g., containing saponin or methanol) to allow antibodies to access intracellular targets.
-
Antibody Staining: Incubate the permeabilized cells with a cocktail of fluorescently-labeled antibodies. This includes:
-
Surface markers: To identify specific cell populations (e.g., CD4 for T-helper cells, CD8 for cytotoxic T-cells, CD14 for monocytes).
-
Intracellular pSTATs: Antibodies specific for the phosphorylated forms of STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Data Analysis: Gate on the specific leukocyte populations based on their surface markers. Within each population, quantify the median fluorescence intensity (MFI) of the pSTAT signal. Plot the MFI against the drug concentration and use a non-linear regression model to calculate the IC50 value for each drug-cytokine combination.
Conclusion
While Filgotinib, Tofacitinib, and Upadacitinib all effectively treat inflammatory diseases by inhibiting JAK1-mediated cytokine signaling, their distinct selectivity profiles result in a differentiated impact on the broader cytokine network.
-
Tofacitinib , as a pan-JAK inhibitor, broadly suppresses signaling from cytokines dependent on JAK1, JAK2, and JAK3.
-
Upadacitinib and Filgotinib are second-generation, JAK1-selective inhibitors. They potently block pro-inflammatory pathways mediated by JAK1 while having a substantially reduced effect on JAK2- and JAK3-dependent pathways crucial for hematopoiesis and certain lymphocyte functions.[11][13][15]
-
Filgotinib exhibits the greatest selectivity for JAK1 over other JAK isoforms among the three, resulting in the least inhibition of JAK2- and JAK3-dependent signaling pathways in comparative ex vivo assays.[13][15]
This comparative analysis underscores that the choice of a JAK inhibitor can be guided by its specific molecular interactions. The greater selectivity of Upadacitinib and Filgotinib may provide a mechanistic rationale for a potentially more favorable safety profile, particularly concerning hematological parameters, compared to the less selective Tofacitinib. These differences are critical considerations for researchers and clinicians in the ongoing development and application of targeted immunomodulatory therapies.
References
- 1. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Relative Remission and Low Disease Activity Rates of Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib versus Methotrexate in Patients with Disease-Modifying Antirheumatic Drug-Naive Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Are All Janus Kinase Inhibitors for Inflammatory Bowel Disease the Same? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of Filgotinib, a Selective JAK‐1 Inhibitor, After Short‐Term Treatment of Rheumatoid Arthritis: Results of Two Randomized Phase IIa Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
- 19. P059 Ex vivo comparison of baricitinib, upadacitinib, filgotinib and tofacitinib for cytokine signalling in human leukocyte subpopulations | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. Ex Vivo Comparison of Baricitinib, Upadacitinib, Filgotinib, and Tofacitinib for Cytokine Signaling in Human Leukocyte Subpopulations - ACR Meeting Abstracts [acrabstracts.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Filgotinib Maleate with Other Kinase Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Filgotinib Maleate's kinase selectivity profile, with a focus on its cross-reactivity with other kinase families. Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] Its efficacy in treating inflammatory diseases is attributed to this targeted inhibition. Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects. This guide compares Filgotinib's performance with other approved JAK inhibitors—Upadacitinib, Baricitinib, and Tofacitinib—supported by available experimental data.
Kinase Selectivity Profile of Filgotinib and Comparators
Filgotinib demonstrates a preferential inhibition of JAK1 over the other members of the JAK family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] This selectivity is thought to contribute to its safety profile by minimizing the inhibition of JAK2, which is involved in erythropoiesis, and JAK3, which plays a role in lymphocyte function.[2] The primary active metabolite of Filgotinib, GS-829845, exhibits a similar JAK1 selectivity profile but is approximately 10-fold less potent than the parent compound.[3][5]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Filgotinib and other JAK inhibitors against the JAK kinase family based on biochemical assays. A lower IC50 value indicates greater potency.
| Kinase | Filgotinib (nM) | Upadacitinib (nM) | Baricitinib (nM) | Tofacitinib (nM) |
| JAK1 | 10 | 43 | 5.9 | 3.2 |
| JAK2 | 28 | 120 | 5.7 | 4.1 |
| JAK3 | 810 | 2300 | >400 | 1.6 |
| TYK2 | 116 | 4700 | 53 | 34 |
Data compiled from multiple sources.[6][7][8][9] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of Filgotinib's action and the methods used for its assessment, the following diagrams are provided.
Experimental Protocols
The assessment of kinase inhibitor selectivity involves a variety of experimental techniques. Below are detailed methodologies for two key types of assays cited in the evaluation of Filgotinib and other JAK inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detection reagent (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
Microplates (e.g., 96-well or 384-well)
-
Detection system (e.g., scintillation counter, luminometer, or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. If using [γ-³²P]ATP, this can be done by measuring the incorporated radioactivity. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Flow Cytometry Assay
This cell-based assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.
Objective: To assess the functional inhibition of a specific JAK-dependent signaling pathway in a cellular context.
Materials:
-
Cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test compound (e.g., this compound)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate or culture the desired cells and rest them in a cytokine-free medium.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the cell suspension to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Stop the stimulation by adding fixation buffer to crosslink proteins and preserve the phosphorylation state of the STAT proteins.
-
Permeabilization: Permeabilize the cells by adding a permeabilization buffer to allow the antibodies to access intracellular targets.
-
Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody. Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell population of interest and measure the fluorescence intensity of the anti-phospho-STAT antibody.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation at each concentration of the test compound relative to the cytokine-stimulated control. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a potent and selective JAK1 inhibitor. The available data from biochemical and cellular assays demonstrate its preference for JAK1 over other JAK family members, which is more pronounced than for some other approved JAK inhibitors. This selectivity for JAK1 is hypothesized to contribute to its favorable efficacy and safety profile. While a comprehensive screening against the entire human kinome is not publicly available, the focused selectivity against JAK1 suggests a lower likelihood of off-target effects mediated by the inhibition of other kinase families. The experimental protocols provided herein offer a framework for the continued investigation and comparison of the selectivity profiles of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ard.bmj.com [ard.bmj.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. medchemexpress.com [medchemexpress.com]
Ensuring Reproducibility in Filgotinib Maleate Research: A Guide to Standardized Methodologies
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of standardized experimental protocols and reference data to assess the consistency of different batches of Filgotinib Maleate, a selective JAK1 inhibitor. While direct comparative studies on batch-to-batch variability of this compound are not extensively published, this guide offers the necessary tools to conduct such evaluations in your own laboratory setting.
Filgotinib's efficacy is linked to its ability to selectively inhibit Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several pro-inflammatory cytokines.[1][2] Variations in the purity, composition, or physical properties of the active pharmaceutical ingredient (API) between different batches could potentially lead to inconsistent experimental outcomes. Therefore, rigorous and standardized testing is crucial.
Recommended Experimental Protocols
To ensure reproducible results when working with different batches of this compound, it is essential to employ validated and consistent experimental methodologies. Below are detailed protocols for key assays to determine the pharmacokinetic and pharmacodynamic properties of Filgotinib.
Pharmacodynamic Assessment: JAK1 Inhibition Assay
A crucial method to assess the biological activity of Filgotinib is to measure its inhibitory effect on the JAK1 signaling pathway. This is commonly done by quantifying the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) in response to interleukin-6 (IL-6) stimulation in whole blood or specific cell types.[1][3]
Experimental Protocol: IL-6-Induced STAT1 Phosphorylation Assay
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.
-
Ex Vivo Stimulation: Stimulate whole blood samples with IL-6 to induce JAK1-mediated STAT1 phosphorylation. Unstimulated samples should be used as a negative control.
-
Filgotinib Treatment: Incubate stimulated and unstimulated samples with varying concentrations of this compound from the batch being tested.
-
Cell Staining and Lysis: Following incubation, treat the samples to lyse red blood cells and stain for cell surface markers (e.g., CD4+ for T-lymphocytes) and intracellular phosphorylated STAT1 (pSTAT1).
-
Flow Cytometry Analysis: Analyze the samples using flow cytometry to determine the percentage of pSTAT1-positive cells within the target cell population (e.g., CD4+ lymphocytes).[3][4]
-
Data Analysis: Calculate the IC50 value, representing the concentration of Filgotinib that inhibits 50% of the IL-6-induced STAT1 phosphorylation. This value can be compared across different batches.
Pharmacokinetic Assessment: Quantification of Filgotinib and its Metabolite
The concentration of Filgotinib and its primary active metabolite, GS-829845, in plasma or other biological matrices is a critical parameter.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurate and sensitive quantification.[6][7]
Experimental Protocol: LC-MS/MS for Filgotinib and GS-829845 Quantification
-
Sample Preparation: Extract Filgotinib and its metabolite from plasma samples (typically 50-100 µL) using protein precipitation (e.g., with methanol) or liquid-liquid extraction (e.g., with ethyl acetate).[6][7][8] An internal standard, such as tofacitinib or a deuterated version of Filgotinib, should be added before extraction.[3][7]
-
Chromatographic Separation: Separate the analytes using a C18 reverse-phase HPLC column with a gradient or isocratic mobile phase, typically consisting of a mixture of acetonitrile and water with a modifier like formic acid.[7][9]
-
Mass Spectrometry Detection: Detect and quantify the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific parent-daughter ion transitions (m/z) for Filgotinib (e.g., 426.3 → 291.3) and its metabolite.[7]
-
Calibration and Quantification: Construct a calibration curve using standards of known concentrations to quantify the levels of Filgotinib and GS-829845 in the experimental samples. The validated concentration range can vary, for example, from 0.78 to 1924 ng/mL for Filgotinib in rat plasma.[7]
Reference Data for Comparison
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Filgotinib and its active metabolite from clinical studies. Researchers can use this data as a benchmark to compare the performance of their this compound batches.
Table 1: Pharmacokinetic Parameters of Filgotinib and its Active Metabolite (GS-829845) in Humans
| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |
| Time to Maximum Concentration (Tmax) | ~2-4 hours | ~3-8 hours | [5] |
| Terminal Elimination Half-life (t1/2) | 4.9–10.7 hours | 19.6–27.3 hours | [5][6] |
| Plasma Protein Binding | < 60% | < 60% | [5][6] |
| Systemic Exposure (Metabolite vs. Parent) | - | 16- to 20-fold higher | [3][5] |
Note: Pharmacokinetic parameters can vary based on dose and patient population.
Table 2: Pharmacodynamic Profile of Filgotinib
| Assay | Parameter | Value | Reference |
| In vitro JAK1 Inhibition (Biochemical Assay) | IC50 | Potency in the nanomolar range | [5] |
| Human Whole Blood Assay (IL-6 induced pSTAT1) | IC50 | 629 nM | [1] |
| Selectivity (JAK1 vs. JAK2 in whole blood) | Fold difference | > 5-fold higher potency for JAK1 | [1][5] |
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental processes and the mechanism of action of Filgotinib, the following diagrams have been generated.
Caption: Filgotinib's Mechanism of Action via the JAK-STAT Pathway.
Caption: Experimental Workflow for Comparing Filgotinib Batches.
By adhering to these standardized protocols and using the provided reference data, researchers can confidently assess the reproducibility of experimental results obtained with different batches of this compound, thereby ensuring the integrity and reliability of their research findings.
References
- 1. Portico [access.portico.org]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vivo efficacy of Filgotinib Maleate and Baricitinib in arthritis models
An objective comparison of the in vivo efficacy of two prominent JAK inhibitors, Filgotinib Maleate and Baricitinib, in established rodent models of arthritis. This guide provides researchers, scientists, and drug development professionals with a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
This compound, a selective Janus kinase 1 (JAK1) inhibitor, and Baricitinib, a Janus kinase 1 and 2 (JAK1/2) inhibitor, have emerged as significant therapeutic agents in the management of rheumatoid arthritis.[1][2] Their efficacy stems from the modulation of the JAK-STAT signaling pathway, a critical cascade in the inflammatory process.[3] While extensive clinical data is available, this guide focuses on the preclinical in vivo evidence from collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, which are well-established platforms for evaluating novel therapeutics for inflammatory arthritis.
This comparative analysis, based on an indirect assessment of data from separate preclinical studies, aims to provide a comprehensive overview to inform further research and development in the field of autoimmune and inflammatory diseases.
In Vivo Efficacy: A Comparative Look
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model of rheumatoid arthritis, characterized by polyarthritis with synovial inflammation, pannus formation, and erosion of cartilage and bone.
Filgotinib in Rat CIA Model:
In a therapeutic rat CIA model, Filgotinib administered orally demonstrated a significant, dose-dependent reduction in disease progression. Treatment initiated at the onset of disease (day 11) and continued until day 18 resulted in marked improvements in clinical signs.[1]
Baricitinib in Mouse Collagen Antibody-Induced Arthritis (CAIA) Model:
The CAIA model, a variant of the CIA model, induces arthritis through the administration of anti-collagen antibodies. In this model, Baricitinib has been shown to effectively reduce joint inflammation.[4] Furthermore, studies have highlighted its pronounced antinociceptive effects, suggesting a dual action on both inflammation and pain perception.[4][5]
| Efficacy Parameter | This compound (Rat CIA) | Baricitinib (Mouse CAIA) |
| Paw/Ankle Swelling | Significantly reduced ankle diameter by 51% and final paw weights by 52% (p<0.05).[1] | Significantly reduced joint inflammation.[4] |
| Arthritis Score | Data on a standardized arthritis score was not explicitly provided in the cited study. | Chronotherapy with Baricitinib at ZT0 (Zeitgeber time 0) significantly attenuated the progression of arthritis in CIA mice.[6] |
| Pain-like Behavior | Not explicitly reported in the cited study. | Effectively reduced pain-like behavior, particularly in the late phase of the model.[4][5] |
| Bone and Cartilage Protection | Not explicitly detailed in the cited study. | Significantly decreased CAIA-induced bone loss.[4] |
Note: This table presents an indirect comparison from separate studies. The animal models (rat vs. mouse) and specific arthritis induction methods (CIA vs. CAIA) differ, which may influence the results.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Filgotinib and Baricitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes, which are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.
Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by Filgotinib and Baricitinib.
Filgotinib is a selective inhibitor of JAK1.[1] This selectivity is thought to contribute to its safety profile. Baricitinib inhibits both JAK1 and JAK2, potentially leading to a broader spectrum of cytokine inhibition.[2] By blocking these kinases, both drugs prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn inhibits the transcription of pro-inflammatory genes in the nucleus.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for the arthritis models discussed.
Collagen-Induced Arthritis (CIA) in Rats
Figure 2: Experimental Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.
-
Animal Model: Lewis rats are commonly used for their susceptibility to CIA.
-
Induction: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.
-
Treatment: Therapeutic administration of the test compound (e.g., Filgotinib) or vehicle typically begins at the onset of clinical signs of arthritis (around day 11) and continues for a specified period.
-
Assessment: Disease severity is monitored regularly by measuring parameters such as ankle or paw swelling (using calipers), body weight, and a clinical arthritis score. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and cartilage/bone erosion.
Adjuvant-Induced Arthritis (AIA) in Rats
Figure 3: Experimental Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.
-
Animal Model: Lewis or Sprague-Dawley rats are often used.
-
Induction: Arthritis is induced by a single intradermal injection of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the footpad or base of the tail.
-
Disease Progression: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic polyarthritis that develops around day 10-12.
-
Treatment: Dosing with the test compound (e.g., Baricitinib) or vehicle is typically initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment: Efficacy is evaluated by measuring paw volume (plethysmometry), clinical arthritis scores, and systemic inflammatory markers. Histological examination of the joints is also performed.
Concluding Remarks
Based on the available, albeit indirect, preclinical evidence, both this compound and Baricitinib demonstrate significant efficacy in rodent models of arthritis. Filgotinib, as a selective JAK1 inhibitor, has shown to effectively reduce clinical signs of arthritis in the rat CIA model.[1] Baricitinib, a JAK1/2 inhibitor, has demonstrated efficacy in reducing both inflammation and pain in the mouse CAIA model.[4][5]
The choice between a selective JAK1 inhibitor and a broader JAK1/2 inhibitor may have implications for both efficacy and safety profiles, a topic of ongoing research and clinical evaluation. The preclinical data presented here, while not from direct comparative studies, provides a valuable foundation for understanding the in vivo activities of these two important therapeutic agents. Further head-to-head in vivo studies would be beneficial to provide a more definitive comparison of their preclinical efficacy in arthritis models.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baricitinib ameliorates inflammatory and neuropathic pain in collagen antibody-induced arthritis mice by modulating the IL-6/JAK/STAT3 pathway and CSF-1 expression in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
Unveiling the Pharmacodynamic Footprint of Filgotinib Maleate: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for the pharmacodynamic effects of Filgotinib Maleate, a selective JAK1 inhibitor. We delve into the experimental data, present detailed methodologies for key validation assays, and compare its biomarker signature with alternative therapies.
This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderately to severely active rheumatoid arthritis and ulcerative colitis.[1][2] Its therapeutic efficacy stems from the modulation of the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines.[3][4] Understanding the pharmacodynamic effects of Filgotinib is crucial for optimizing treatment strategies and developing personalized medicine approaches. This guide focuses on the validation of biomarkers that reflect these effects.
The JAK-STAT Signaling Pathway: Filgotinib's Primary Target
Filgotinib exerts its anti-inflammatory effects by preferentially inhibiting JAK1, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT pathway leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[3][5]
Key Pharmacodynamic Biomarkers Modulated by Filgotinib
Clinical studies have identified a range of circulating biomarkers that are significantly modulated by Filgotinib treatment. These biomarkers serve as indicators of the drug's engagement with its target and its downstream anti-inflammatory effects.
| Biomarker Category | Biomarker | Direction of Change with Filgotinib | Significance in Inflammatory Disease |
| Systemic Inflammation | C-Reactive Protein (CRP) | ↓ | A key acute-phase reactant, elevated in systemic inflammation.[6] |
| Serum Amyloid A (SAA) | ↓ | An acute-phase protein associated with inflammation and tissue injury.[5][6] | |
| JAK/STAT Pathway | Interleukin-6 (IL-6) | ↓ | A pro-inflammatory cytokine that signals through the JAK1 pathway.[2][7] |
| Phospho-STAT1 (pSTAT1) | ↓ | A direct downstream target of JAK1 phosphorylation.[8][9] | |
| Chemokines & Adhesion | CXCL10, CXCL13 | ↓ | Chemokines involved in the recruitment of immune cells to sites of inflammation.[7][10] |
| Matrix Remodeling | Matrix Metalloproteinase-1 (MMP-1) | ↓ | Enzymes involved in the degradation of extracellular matrix and joint destruction.[2] |
| Matrix Metalloproteinase-3 (MMP-3) | ↓ | Enzymes involved in the degradation of extracellular matrix and joint destruction.[2] |
Comparative Analysis of Biomarker Modulation
The pharmacodynamic effect of Filgotinib on key biomarkers can be compared to other therapies used in the treatment of inflammatory diseases, such as other JAK inhibitors and TNF-α inhibitors.
| Biomarker | Filgotinib (Selective JAK1) | Tofacitinib (Pan-JAK) | Upadacitinib (Selective JAK1) | Adalimumab (TNF-α inhibitor) |
| IL-6 | ↓↓ | ↓↓ | ↓↓ | ↓ |
| CRP | ↓↓ | ↓↓ | ↓↓ | ↓ |
| SAA | ↓↓ | ↓↓ | ↓↓ | ↓ |
| suPAR | ↓ | ↔ | ↓ | ↔ |
| MMP-3 | ↓ | ↓ | ↓ | ↓ |
| CXCL13 | ↓↓ | ↓ | ↓↓ | ↓ |
Table based on data from multiple studies.[10][11] Arrow denotes the magnitude of change (↓↓ significant reduction, ↓ moderate reduction, ↔ no significant change).
A real-world study comparing four JAK inhibitors showed that Filgotinib and Upadacitinib significantly reduced levels of soluble urokinase plasminogen activator receptor (suPAR), a marker of immune activation, while Baricitinib and Tofacitinib did not show a statistically significant change.[11]
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of pharmacodynamic biomarkers is essential for their validation. Below are detailed methodologies for two key experimental techniques used in Filgotinib clinical trials.
Serum Biomarker Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common method for quantifying serum biomarkers like IL-6 and CRP.
Protocol Steps:
-
Sample Collection and Preparation: Collect whole blood and allow it to clot. Centrifuge at 1,500 x g for 10 minutes to separate the serum.[1] Store serum aliquots at -70°C until analysis.[1]
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of diluted serum samples and standards to the appropriate wells.[12] Incubate for 2 hours at room temperature.[12]
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody to each well.[12] Incubate for 1 hour at room temperature.[12]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature.
-
Substrate and Measurement: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Immune Cell Profiling by Flow Cytometry
Flow cytometry is used to analyze changes in immune cell populations in whole blood, providing insights into the cellular effects of Filgotinib.
Protocol Steps:
-
Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., sodium heparin).
-
Antibody Staining: Aliquot 100 µL of whole blood into flow cytometry tubes. Add a pre-titered cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56). Incubate for 20-30 minutes at room temperature in the dark.[2][3]
-
Red Blood Cell Lysis: Add a red blood cell lysis buffer and incubate for 10-15 minutes.
-
Wash and Resuspend: Centrifuge the tubes to pellet the white blood cells. Discard the supernatant and wash the cells with a wash buffer (e.g., PBS with 2% FBS). Resuspend the final cell pellet in a suitable buffer for analysis.
-
Data Acquisition: Acquire data on a calibrated flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Apply a gating strategy to identify and quantify different immune cell populations (e.g., T cells, B cells, NK cells).[2][3]
Conclusion
The validation of pharmacodynamic biomarkers for this compound provides crucial insights into its mechanism of action and therapeutic effects. The consistent and significant modulation of key inflammatory and immune-related biomarkers, such as IL-6, CRP, and SAA, underscores its potent anti-inflammatory activity. Comparative analysis with other JAK inhibitors and TNF-α inhibitors reveals a distinct biomarker signature for Filgotinib, which may have implications for treatment selection and patient stratification. The detailed experimental protocols provided in this guide offer a foundation for the standardized and reproducible assessment of these important pharmacodynamic endpoints in clinical and research settings.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scitechnol.com [scitechnol.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filgotinib Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mabtech.com [mabtech.com]
Unraveling the Potency of Filgotinib Maleate: A Cross-Study Comparison in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of inflammatory diseases. Its efficacy is intrinsically linked to its potency in various cell types that drive the inflammatory cascade. This guide provides an objective comparison of Filgotinib Maleate's potency, along with its active metabolite GS-829845, across different cellular contexts, supported by experimental data and detailed methodologies.
Quantitative Potency of Filgotinib and Its Active Metabolite
The inhibitory capacity of Filgotinib and its primary active metabolite, GS-829845, is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values from various biochemical and cellular assays, offering a comparative view of their potency.
Biochemical and Cellular Potency of Filgotinib
| Target/Assay | Cell Type/System | IC50 (nM) | Reference |
| Biochemical Assays | |||
| JAK1 | Enzyme Assay | 10 | [1] |
| JAK2 | Enzyme Assay | 28 | [1] |
| JAK3 | Enzyme Assay | 810 | [1] |
| TYK2 | Enzyme Assay | 116 | [1] |
| Cellular Assays | |||
| JAK1-dependent signaling (IL-6 induced STAT1 phosphorylation) | Human Whole Blood | 629 | [2] |
| JAK2-dependent signaling (GM-CSF induced STAT5 phosphorylation) | Human Whole Blood | >10,000 | |
| IL-2-induced JAK1/JAK3 signaling | Cell Lines | 150 - 760 | [1] |
| IFN-αB2-induced JAK1/TYK2 signaling | Cell Lines | 150 - 760 | [1] |
| IL-2-induced pSTAT5 | NK92 cells | 148 | [1] |
| IL-4-induced pSTAT6 | THP-1 cells | 154 | [1] |
| IL-6-induced pSTAT1 | CD4+ T-cells | 440 | |
| IL-6-induced pSTAT1 | Monocytes | 490 | |
| IFN-γ-induced pSTAT1 | Monocytes | 1900 | |
| IL-2-induced pSTAT5 | NK cells | 1000 | |
| IL-15-induced pSTAT5 | NK cells | 1200 |
Potency of Filgotinib's Active Metabolite (GS-829845)
Filgotinib is metabolized to an active metabolite, GS-829845, which also exhibits a preference for JAK1. However, its potency is approximately 10-fold lower than the parent compound.[3][4][5] Despite this, GS-829845 circulates at concentrations 16- to 20-fold higher than Filgotinib, contributing significantly to the overall therapeutic effect.[4]
| Target/Assay | Cell Type/System | IC50 (nM) | Reference |
| Cellular Assays | |||
| JAK1-dependent signaling | Human Whole Blood | ~6,290 (estimated 10-fold less potent than Filgotinib) | [4] |
Experimental Protocols
The determination of Filgotinib's potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Protocol for Determining STAT Phosphorylation Inhibition by Flow Cytometry
This method is widely used to assess the cellular potency of JAK inhibitors by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
1. Cell Preparation and Stimulation:
-
Isolate primary human immune cells (e.g., PBMCs, specific T-cell subsets, monocytes) or use cultured cell lines.
-
Culture cells in appropriate media and conditions. For primary cells, it may be necessary to pre-activate them with relevant stimuli (e.g., anti-CD3/CD28 for T-cells).
-
Starve cells from cytokines for a defined period (e.g., 2-4 hours) to reduce basal STAT phosphorylation.
-
Pre-incubate the cells with a range of concentrations of Filgotinib or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT1, GM-CSF for JAK2/STAT5) for a short period (e.g., 15-30 minutes).
2. Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells to preserve the phosphorylation state. A common method is to use a formaldehyde-based fixation buffer.
-
Permeabilize the cell membranes to allow intracellular staining of phosphorylated proteins. Cold methanol is frequently used for this step.
3. Antibody Staining:
-
Wash the permeabilized cells to remove the methanol.
-
Incubate the cells with fluorescently-labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT5).
-
Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD19) to identify specific cell populations within a mixed sample.
4. Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the specific cell populations based on their surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT antibody in each cell population.
5. Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of Filgotinib compared to the vehicle-treated, cytokine-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of Filgotinib's action and the methods used to evaluate it, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Caption: General experimental workflow for determining Filgotinib's cellular potency.
Caption: Logical flow of Filgotinib's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GS-829845 | Drug Metabolite | JAK | TargetMol [targetmol.com]
A Head-to-Head Comparison of the Safety Profiles of Filgotinib and Other JAK Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for a multitude of inflammatory diseases. However, their increasing use has brought to the forefront the critical need for a thorough understanding of their comparative safety profiles. This guide provides a detailed, evidence-based comparison of the safety of Filgotinib against other prominent JAK inhibitors, including Tofacitinib, Baricitinib, Upadacitinib, and the TYK2 inhibitor Deucravacitinib. By presenting quantitative data from clinical trials and real-world studies, alongside detailed experimental methodologies and a visual representation of the underlying signaling pathway, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
The JAK-STAT Signaling Pathway: A Brief Overview
JAK inhibitors exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammation. Understanding this pathway is fundamental to appreciating the mechanism of action and the potential for off-target effects of these drugs.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Comparative Safety Profile: A Tabular Analysis
The following tables summarize the incidence rates of key adverse events of special interest (AESI) for Filgotinib and other JAK inhibitors, compiled from integrated analyses of clinical trials and long-term extension studies. The data is presented as exposure-adjusted incidence rates (EAIR) per 100 patient-years (PYE). It is important to note that direct head-to-head comparisons are limited, and patient populations and study designs may vary across different clinical trial programs.
Table 1: Serious Infections
Serious infections are a known risk associated with immunosuppressive therapies, including JAK inhibitors.
| JAK Inhibitor | Dose | Incidence Rate (EAIR/100 PYE) | Clinical Trial/Data Source |
| Filgotinib | 100 mg | 2.2[1] | Integrated analysis (up to 8.3 years)[1] |
| 200 mg | 1.9[1] | Integrated analysis (up to 8.3 years)[1] | |
| Tofacitinib | 5 mg BID | 2.4[2] | ORAL Sequel LTE (up to 9.5 years)[2] |
| 10 mg BID | 3.0 (with MTX)[2] | ORAL Sequel LTE (up to 9.5 years)[2] | |
| Baricitinib | 2 mg | 4.2 (vs 5.1 placebo) | Pooled analysis (4 trials)[3] |
| 4 mg | 5.7 (vs 5.1 placebo) | Pooled analysis (4 trials)[3] | |
| Upadacitinib | 15 mg | 0-3.9 (disease dependent) | Integrated analysis (up to 5.45 years)[4] |
| Deucravacitinib | 6 mg QD | 5.5 (Serious AEs) | POETYK PSO LTE (3 years)[5] |
Table 2: Major Adverse Cardiovascular Events (MACE)
The risk of MACE has been a key focus of safety evaluations for JAK inhibitors, particularly following the ORAL Surveillance study with Tofacitinib.[6]
| JAK Inhibitor | Dose | Incidence Rate (EAIR/100 PYE) | Clinical Trial/Data Source |
| Filgotinib | 100 mg | 0.6[7] | Integrated analysis[7] |
| 200 mg | 0.4[7] | Integrated analysis[7] | |
| Tofacitinib | 5/10 mg BID | Higher occurrence vs. TNF inhibitors | ORAL Surveillance[6] |
| Baricitinib | 2 mg/4 mg | Similar between doses | Integrated analysis (up to 9.3 years)[8] |
| Upadacitinib | 15 mg/30 mg | ≤ 0.2 (atopic dermatitis) | 6-year analysis[9] |
| 0-0.4 (disease dependent) | Integrated analysis (up to 5.45 years)[4] | ||
| Deucravacitinib | 6 mg QD | No events reported | Phase II PsA trial (16 weeks)[10] |
Table 3: Venous Thromboembolism (VTE)
Venous thromboembolic events, including deep vein thrombosis (DVT) and pulmonary embolism (PE), are another important safety consideration for this class of drugs.
| JAK Inhibitor | Dose | Incidence Rate (EAIR/100 PYE) | Clinical Trial/Data Source |
| Filgotinib | 100 mg/200 mg | Stable over time and comparable between doses | Integrated analysis (up to 8.3 years)[11] |
| Tofacitinib | 10 mg BID | Increased risk of blood clots and death | Interim trial results[6][12] |
| Baricitinib | 2 mg/4 mg | 0.5 (DVT/PE) | Integrated analysis (up to 9.3 years)[8] |
| Upadacitinib | 15 mg/30 mg | <0.1-0.4 (disease dependent) | Integrated analysis (up to 5.45 years)[4] |
| ≤ 0.2 (atopic dermatitis) | 6-year analysis[9] | ||
| Deucravacitinib | Not specified | Not significantly associated | Meta-analysis[13] |
Table 4: Malignancies (excluding Non-Melanoma Skin Cancer)
The potential for an increased risk of malignancies is a long-term safety concern with immunomodulatory agents.
| JAK Inhibitor | Dose | Incidence Rate (EAIR/100 PYE) | Clinical Trial/Data Source |
| Filgotinib | 100 mg | 0.5[7] | Integrated analysis[7] |
| 200 mg | 0.6[7] | Integrated analysis[7] | |
| Tofacitinib | 5/10 mg BID | 0.9 | Integrated analysis (up to 8.5 years)[14] |
| Higher occurrence vs. TNF inhibitors | ORAL Surveillance[6] | ||
| Baricitinib | 2 mg/4 mg | Stable over time and similar between doses | Integrated analysis (up to 9.3 years)[8] |
| Upadacitinib | 15 mg/30 mg | 0.3-1.4 (disease dependent) | Integrated analysis (up to 5.45 years)[4] |
| ≤ 0.7 (atopic dermatitis) | 6-year analysis[9] | ||
| Deucravacitinib | Not specified | Not significantly associated | Meta-analysis[13] |
Key Experimental Protocols: An Overview
The safety data presented in this guide are derived from a multitude of clinical trials. While detailed protocols for each study are extensive, this section outlines the general methodologies employed in the key integrated analyses and long-term extension studies.
A network meta-analysis of 39 randomized, double-blind, placebo-controlled trials involving 16,894 participants compared the efficacy and safety of Tofacitinib, Baricitinib, Upadacitinib, Decernotinib, Peficitinib, and Filgotinib in patients with rheumatoid arthritis.[15] Efficacy was assessed using the American College of Rheumatology (ACR) response criteria, while safety outcomes included adverse drug reactions, infections, and herpes zoster.[15] Statistical analysis was performed using a frequentist network meta-analysis approach.[15]
The long-term safety of Filgotinib was evaluated in an integrated analysis of seven clinical trials with a median exposure of 3.8 years and a maximum of 8.3 years.[11] This analysis included patients with moderate-to-severe rheumatoid arthritis who received once-daily Filgotinib 100 mg or 200 mg.[11] Exposure-adjusted incidence rates were calculated for treatment-emergent adverse events.[11]
The safety profile of Tofacitinib was assessed in an integrated analysis of two phase I, nine phase II, six phase III, and two long-term extension studies in adults with active rheumatoid arthritis.[14] The total patient-years of exposure was 19,406, with a median exposure of 3.4 years.[14] Incidence rates and 95% confidence intervals were reported for adverse events of special interest.[14]
An integrated analysis of long-term data from 3770 patients with active rheumatoid arthritis treated with Baricitinib for a median of 4.6 years (up to 9.3 years) was conducted.[8] The safety profile was evaluated, with a focus on events of special interest such as deaths, malignancies, MACE, and DVT/PE.[8]
The long-term safety of Upadacitinib was evaluated across clinical trials in rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis, representing 15,425 patient-years of exposure.[4] Treatment-emergent adverse events were presented as exposure-adjusted event rates per 100 patient-years.[4]
The safety of Deucravacitinib was assessed in the POETYK PSO long-term extension study for up to 5 years in patients with moderate-to-severe psoriasis.[5][16] Exposure-adjusted incidence rates of adverse events were calculated.[5]
Experimental Workflow: Clinical Trial Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a new drug in a clinical trial setting.
Caption: A simplified workflow for safety assessment in clinical trials.
Conclusion
This comparative guide highlights the nuanced safety profiles of Filgotinib and other JAK inhibitors. While all JAK inhibitors share a class-wide risk of certain adverse events, such as serious infections, there appear to be differences in the incidence rates of specific events like VTE, MACE, and malignancies among the various agents.[17][18] Filgotinib, a preferential JAK1 inhibitor, has demonstrated a generally acceptable safety profile in long-term studies.[1][11] However, continued long-term surveillance and head-to-head comparative trials are crucial to further delineate the relative safety of these important therapeutic agents. Researchers and clinicians must carefully consider the individual patient's risk factors and the specific safety profile of each JAK inhibitor when making therapeutic decisions.
References
- 1. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Safety and Long-Term Efficacy Data from Baricitinib Clinical Trials in Patients with Moderate-to-Severe Rheumatoid Arthritis Presented at EULAR 2017 [prnewswire.com]
- 4. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtopics.com [drugtopics.com]
- 6. Initial safety trial results find increased risk of serious heart-related problems and cancer with arthritis and ulcerative colitis medicine Xeljanz, Xeljanz XR (tofacitinib) | FDA [fda.gov]
- 7. Managing Cardiovascular and Cancer Risk Associated with JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Six-Year Upadacitinib Safety Data Shows Comparable Cardiovascular Risk in Atopic Dermatitis Patients [trial.medpath.com]
- 10. Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 17. A comparison of Janus kinase inhibitor safety in rheumatoid arthritis [ouci.dntb.gov.ua]
- 18. Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Filgotinib Maleate: A Meta-Analysis of Clinical Trial Efficacy in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of Filgotinib Maleate, an oral, selective Janus kinase 1 (JAK1) inhibitor. It is intended to serve as an objective resource for researchers, scientists, and drug development professionals, offering a comparative overview of Filgotinib's performance across various inflammatory and autoimmune conditions. This document summarizes quantitative efficacy data, details experimental protocols from key clinical trials, and visualizes relevant biological pathways and research workflows.
Comparative Efficacy of Filgotinib
Filgotinib has been extensively studied in a range of inflammatory diseases, primarily rheumatoid arthritis, ulcerative colitis, and Crohn's disease. The following tables summarize the key efficacy data from pivotal Phase 3 clinical trials.
Rheumatoid Arthritis (FINCH Program)
The FINCH clinical trial program evaluated the efficacy and safety of filgotinib in patients with moderately to severely active rheumatoid arthritis (RA) across different patient populations.
Table 1: Efficacy of Filgotinib in Rheumatoid Arthritis (FINCH 1, 2, and 3 Trials)
| Indication | Trial | Patient Population | Treatment Arms | Primary Endpoint | Efficacy Outcome at Primary Endpoint |
| Rheumatoid Arthritis | FINCH 1[1][2][3] | Inadequate response to Methotrexate (MTX) | Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Adalimumab + MTX, Placebo + MTX | ACR20 at Week 12 | Filgotinib 200mg: Significantly higher ACR20 response vs. Placebo.[1] |
| Rheumatoid Arthritis | FINCH 2 | Inadequate response to biologic DMARDs | Filgotinib 200mg + csDMARD, Filgotinib 100mg + csDMARD, Placebo + csDMARD | ACR20 at Week 12 | Filgotinib 200mg & 100mg: Significantly higher ACR20 response vs. Placebo. |
| Rheumatoid Arthritis | FINCH 3 | MTX-naïve | Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Filgotinib 200mg monotherapy, MTX monotherapy | ACR20 at Week 24 | Filgotinib 200mg + MTX: Superior ACR20 response vs. MTX alone. |
ACR20: American College of Rheumatology 20% improvement criteria; csDMARD: conventional synthetic disease-modifying antirheumatic drug.
Ulcerative Colitis (SELECTION Trial)
The SELECTION trial assessed the efficacy and safety of filgotinib for the treatment of moderately to severely active ulcerative colitis (UC). The study included two induction cohorts (biologic-naïve and biologic-experienced) and a maintenance phase.[4][5][6]
Table 2: Efficacy of Filgotinib in Ulcerative Colitis (SELECTION Trial)
| Indication | Patient Population | Treatment Arms (Induction) | Primary Endpoint (Induction) | Efficacy Outcome at Week 10 (Clinical Remission) | Primary Endpoint (Maintenance) | Efficacy Outcome at Week 58 (Clinical Remission) |
| Ulcerative Colitis | Biologic-Naïve | Filgotinib 200mg, Filgotinib 100mg, Placebo | Clinical Remission at Week 10 | Filgotinib 200mg: 26.1% vs. 15.3% for Placebo.[5] | Clinical Remission at Week 58 | Filgotinib 200mg: 37.2% vs. 11.2% for Placebo.[5] |
| Ulcerative Colitis | Biologic-Experienced | Filgotinib 200mg, Filgotinib 100mg, Placebo | Clinical Remission at Week 10 | Filgotinib 200mg: 11.5% vs. 4.2% for Placebo.[5] | Clinical Remission at Week 58 | Filgotinib 200mg: 37.2% vs. 11.2% for Placebo.[5] |
Clinical Remission as defined by Mayo Clinic Score (MCS).
Crohn's Disease (DIVERSITY Trial)
The DIVERSITY trial evaluated the efficacy and safety of filgotinib in patients with moderately to severely active Crohn's disease (CD).[7][8][9][10]
Table 3: Efficacy of Filgotinib in Crohn's Disease (DIVERSITY Trial)
| Indication | Patient Population | Treatment Arms (Induction) | Co-Primary Endpoints (Induction - Week 10) | Efficacy Outcome (Induction) | Co-Primary Endpoints (Maintenance - Week 58) | Efficacy Outcome (Maintenance) |
| Crohn's Disease | Biologic-Naïve & Experienced | Filgotinib 200mg, Filgotinib 100mg, Placebo | Clinical Remission (PRO-2) & Endoscopic Response (SES-CD) | Did not meet co-primary endpoints.[9][10] | Clinical Remission (PRO-2) & Endoscopic Response (SES-CD) | Filgotinib 200mg: Met co-primary endpoints.[9][10] |
PRO-2: Patient-Reported Outcome-2; SES-CD: Simple Endoscopic Score for Crohn's Disease.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
FINCH 1 Trial Protocol (Rheumatoid Arthritis)
-
Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter, Phase 3 study.[1]
-
Participants: Adults with moderately to severely active RA who had an inadequate response to methotrexate (MTX).[1]
-
Intervention: Patients were randomized to receive filgotinib (200 mg or 100 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable dose of MTX.[1]
-
Primary Outcome Measures: The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.[1]
-
Key Secondary Outcome Measures: Key secondary endpoints included ACR50 and ACR70 response, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and change from baseline in the modified Total Sharp Score (mTSS) at Week 24.
SELECTION Trial Protocol (Ulcerative Colitis)
-
Study Design: A Phase 2b/3 randomized, double-blind, placebo-controlled trial consisting of two induction studies and one maintenance study.[4][5][6]
-
Participants: Adult patients with moderately to severely active ulcerative colitis, stratified by prior biologic use (biologic-naïve or biologic-experienced).[4]
-
Intervention: In the induction phase, patients were randomized 2:2:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[5][6] Responders at week 10 were then re-randomized 2:1 to continue their filgotinib dose or switch to placebo for the maintenance phase through week 58.[5][6]
-
Primary Outcome Measures: The primary endpoint for both the induction and maintenance phases was the proportion of patients in clinical remission at Week 10 and Week 58, respectively, as defined by the Mayo Clinic Score (endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and a stool frequency subscore of 0 or 1 with a decrease of at least 1 point from baseline).[5]
DIVERSITY Trial Protocol (Crohn's Disease)
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial with induction and maintenance phases.[8][9][10]
-
Participants: Adult patients with moderately to severely active Crohn's disease. The trial enrolled both biologic-naïve and biologic-experienced patients into two separate induction studies.[8][9][10]
-
Intervention: In the induction studies, patients were randomized 1:1:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[9][10] Patients who responded to filgotinib at week 10 were re-randomized 2:1 to continue their induction dose or switch to placebo for the maintenance study up to week 58.[8][9][10]
-
Co-Primary Outcome Measures: The co-primary endpoints for both induction and maintenance phases were clinical remission based on the Patient-Reported Outcome-2 (PRO-2) and endoscopic response defined as a ≥50% reduction from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD).[9][10]
Signaling Pathway and Experimental Workflows
JAK-STAT Signaling Pathway and Filgotinib's Mechanism of Action
Filgotinib is a preferential inhibitor of JAK1. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1, filgotinib modulates the signaling of pro-inflammatory cytokines.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.
Meta-Analysis Workflow (PRISMA)
A systematic review and meta-analysis of clinical trial data typically follows the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This ensures a transparent and reproducible process.
Caption: A PRISMA flow diagram illustrating the workflow of a systematic review and meta-analysis.
Clinical Trial Logical Workflow
The typical workflow of a multi-phase clinical trial, from patient recruitment to data analysis, is a structured process designed to ensure patient safety and data integrity.
Caption: A logical workflow diagram for a typical randomized controlled clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. gilead.com [gilead.com]
- 3. gilead.com [gilead.com]
- 4. gilead.com [gilead.com]
- 5. Filgotinib as induction and maintenance therapy for ulcerative colitis (SELECTION): a phase 2b/3 double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Insights on Filgotinib in Crohn’s Disease From the DIVERSITY1 and SELECTION Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. Efficacy and safety of filgotinib as induction and maintenance therapy for Crohn's disease (DIVERSITY): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Filgotinib Maleate in a Research Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Filgotinib Maleate is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Key Disposal and Safety Information
The following table summarizes crucial information regarding the disposal and handling of this compound, based on its Safety Data Sheet (SDS) and general pharmaceutical waste regulations.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1802998-75-9 | [1] |
| Primary Hazards | Reproductive toxicity (Category 1A, 1B), Specific target organ toxicity (repeated exposure) | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, suitable respirator | [1][3] |
| Disposal Recommendation | Dispose of contents/container in accordance with local, state, and federal regulations.[1] | |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains, water courses, or the soil.[1] | |
| Prohibited Disposal Methods | Do not flush down drains or dispose of with household garbage.[3][4] | |
| Primary Disposal Method | Incineration at a licensed medical or hazardous waste incineration site is the most common treatment for pharmaceutical waste.[4] |
Experimental Protocols: Waste Segregation and Disposal Workflow
While there are no specific experimental protocols for the disposal of this compound itself, the following represents a standard and compliant workflow for managing this type of chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Due to its classification for reproductive toxicity and specific target organ toxicity, this compound waste should be considered hazardous pharmaceutical waste.[1][2]
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Do not mix with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and sealable waste container compatible with the chemical.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5][7]
-
Keep the waste container closed except when adding waste.[5][6]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.[6][7]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure secondary containment for liquid waste to prevent spills.[5]
4. Requesting Waste Pickup:
-
Once the waste container is full, or if waste generation ceases, request a pickup from your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Do not exceed the storage limits for hazardous waste in your SAA (typically 55 gallons).[6]
5. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.[5][8]
-
The first rinse of a container that held a highly toxic substance should be collected as hazardous waste.[5] Given this compound's hazard profile, it is best practice to collect the initial rinsate.
-
After proper rinsing, obliterate or remove the label before disposing of the container as non-hazardous waste, or as directed by your institution's EHS.[8]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision pathway for classifying this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C25H27N5O7S | CID 131801100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
